Pim1-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H18N6O4 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-(ethylamino)-N-(4-nitrophenyl)-5-oxo-7-phenyl-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H18N6O4/c1-2-22-19-18(21(29)23-14-8-10-15(11-9-14)27(30)31)20-24-17(28)12-16(26(20)25-19)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,25)(H,23,29)(H,24,28) |
InChI Key |
YFGXDAAWMNUGNN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN2C(=CC(=O)NC2=C1C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Pim-1 Kinase Inhibitor: Pim1-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of Pim1-IN--6, a potent inhibitor of the Pim-1 kinase, a key proto-oncogene serine/threonine kinase implicated in various cancers. This document details the methodologies for its synthesis and evaluation, presents its biological activity in a structured format, and visualizes its context within the Pim-1 signaling pathway and its synthetic workflow.
Chemical Structure and Properties
Pim1-IN-6, also identified as compound 5h in the scientific literature, is a novel pyrazolopyrimidine derivative. Its chemical name is 7-(4-fluorophenyl)-5-(furan-2-yl)-2-p-tolyl-7H-pyrazolo[1,5-a]pyrimidine . The core of the molecule is a pyrazolo[1,5-a]pyrimidine scaffold, which is a common privileged structure in kinase inhibitor design.
Quantitative Biological Activity
This compound has demonstrated significant inhibitory activity against the Pim-1 kinase and cytotoxic effects against human cancer cell lines. The key quantitative data are summarized in the table below.
| Parameter | Value | Cell Line/Target | Reference |
| Pim-1 IC50 | 0.60 µM | Pim-1 Kinase | [Bioorg. Chem. 2020, 100, 103944] |
| Cytotoxicity IC50 | 1.51 µM | HCT-116 (Colon Cancer) | [Bioorg. Chem. 2020, 100, 103944] |
| Cytotoxicity IC50 | 15.2 µM | MCF-7 (Breast Cancer) | [Bioorg. Chem. 2020, 100, 103944] |
Pim-1 Signaling Pathway
Pim-1 kinase is a downstream effector in various signaling pathways that regulate cell survival, proliferation, and apoptosis. Its expression is primarily regulated by the JAK/STAT pathway, which is activated by numerous cytokines and growth factors. Once expressed, Pim-1 can phosphorylate a range of downstream targets, including BAD (a pro-apoptotic protein, which is inhibited by phosphorylation), and can also participate in a feedback loop involving the NF-κB pathway.
Caption: The Pim-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of this compound follows a general procedure for the construction of the pyrazolo[1,5-a]pyrimidine core, which involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic compound.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Methodology:
A general procedure for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, adaptable for this compound, is as follows:
-
Reaction Setup: A mixture of the appropriately substituted 3-amino-1H-pyrazole-4-carbonitrile (1 equivalent) and the corresponding 1,3-diketone (1.1 equivalents) is prepared in glacial acetic acid.
-
Cyclocondensation: The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is allowed to cool to room temperature. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) or by column chromatography on silica gel to yield the pure pyrazolo[1,5-a]pyrimidine derivative.
Note: The specific starting materials for this compound would be 3-amino-5-(p-tolyl)-1H-pyrazole-4-carbonitrile and 1-(4-fluorophenyl)-3-(furan-2-yl)propane-1,3-dione.
Pim-1 Kinase Inhibition Assay
The inhibitory activity of this compound against the Pim-1 kinase can be determined using a variety of in vitro kinase assay formats, such as an ADP-Glo™ Kinase Assay or a LanthaScreen® Eu Kinase Binding Assay. A general protocol for an in vitro kinase inhibition assay is outlined below.
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide like S6Ktide)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (for ADP-Glo™ assay)
-
384-well plates
Procedure (based on ADP-Glo™ Assay):
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer containing a constant percentage of DMSO.
-
Reaction Initiation: In a 384-well plate, add the test compound solution, followed by the Pim-1 enzyme. Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection (Part 1): Add the ADP-Glo™ Reagent to deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Part 2): Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
The cytotoxic effects of this compound on cancer cell lines can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
HCT-116 or MCF-7 cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution or CellTiter-Glo® reagent
-
96-well plates
-
DMSO (for dissolving formazan crystals in MTT assay)
Procedure (based on MTT Assay):
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control for cell death.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
The Discovery and Development of Pim1-IN-6: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 kinase, a member of the proviral integration site for Moloney murine leukemia virus (Pim) family of serine/threonine kinases, has emerged as a significant therapeutic target in oncology. Overexpressed in a variety of hematological malignancies and solid tumors, including prostate and colorectal cancer, Pim-1 plays a crucial role in cell cycle progression, proliferation, and the inhibition of apoptosis. Its activity is primarily regulated by the JAK/STAT signaling pathway. The pursuit of selective and potent Pim-1 inhibitors is a key focus in the development of novel anticancer agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Pim1-IN-6, a potent pyrazolopyrimidine-based inhibitor of Pim-1 kinase.
Discovery of this compound
This compound, also identified as compound 5h in the foundational study, was discovered through the design and synthesis of a series of novel pyrazolo[1,5-a]pyrimidine derivatives. The core scaffold was chosen for its known interactions with the ATP-binding pocket of various kinases. The development strategy focused on introducing diverse substituents to explore the structure-activity relationship (SAR) and optimize the inhibitory potency against Pim-1 kinase. Compound 5h emerged from this systematic exploration as a highly potent inhibitor with significant cytotoxic effects against cancer cell lines.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process commencing with the formation of a 5-aminopyrazole intermediate, which is then cyclized to form the pyrazolo[1,5-a]pyrimidine core.
Experimental Protocol: Synthesis of this compound (Compound 5h)
Step 1: Synthesis of 5-amino-1H-pyrazole-4-carbonitrile (Intermediate A)
A mixture of (ethoxymethylene)malononitrile (1.22 g, 10 mmol) and hydrazine hydrate (0.5 mL, 10 mmol) in absolute ethanol (20 mL) is refluxed for 3 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 5-amino-1H-pyrazole-4-carbonitrile.
Step 2: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core (Intermediate B)
A solution of 5-amino-1H-pyrazole-4-carbonitrile (Intermediate A) (1.36 g, 10 mmol) and an appropriate β-diketone or β-ketoester in glacial acetic acid (15 mL) is refluxed for 6-8 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the precipitated solid is collected by filtration, washed with ethanol, and recrystallized to afford the pyrazolo[1,5-a]pyrimidine core.
Step 3: Synthesis of this compound (Compound 5h)
To a solution of the pyrazolo[1,5-a]pyrimidine intermediate (Intermediate B) (1 mmol) in anhydrous dimethylformamide (DMF) (10 mL), the appropriate alkylating or arylating agent is added, along with a suitable base such as potassium carbonate (1.5 mmol). The reaction mixture is stirred at a specified temperature (ranging from room temperature to 100°C) for a period of 4-12 hours, with progress monitored by TLC. After completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography on silica gel to yield this compound.
Note: The specific reagents and reaction conditions for the synthesis of the exact pyrazolo[1,5-a]pyrimidine core and the final substitution step to yield this compound are detailed in the primary literature by Philoppes et al. (2020).
Biological Activity and Data Presentation
This compound has demonstrated potent inhibitory activity against Pim-1 kinase and significant cytotoxicity in cancer cell lines. The quantitative data from the primary study are summarized below for clear comparison.
| Compound | Pim-1 IC50 (µM)[1] | HCT-116 IC50 (µM)[1] | MCF-7 IC50 (µM)[1] |
| This compound (5h) | 0.60 | 1.51 | 15.2 |
| Compound 5c | 1.26 | > 50 | > 50 |
| Compound 5g | 0.95 | 3.24 | 25.6 |
| Compound 6a | 1.82 | > 50 | 10.8 |
| Compound 6c | 0.67 | 8.45 | 7.68 |
Mechanism of Action
This compound exerts its anticancer effects through the direct inhibition of the Pim-1 serine/threonine kinase. By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of downstream substrates that are critical for cell survival and proliferation.
Pim-1 Signaling Pathway
The following diagram illustrates the central role of Pim-1 in cancer cell signaling and the point of intervention for this compound.
Caption: Pim-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Pim-1 Kinase Inhibition Assay
The inhibitory activity of this compound against Pim-1 kinase was determined using a luminescence-based assay.
Methodology:
-
Reagents: Recombinant human Pim-1 enzyme, a suitable peptide substrate (e.g., a derivative of Bad protein), ATP, and a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA). The ADP-Glo™ Kinase Assay kit (Promega) is a commonly used commercial kit.
-
Procedure: a. The kinase reaction is performed in a 96-well plate. b. This compound is serially diluted in DMSO and then added to the wells to achieve a range of final concentrations. c. The Pim-1 enzyme and the peptide substrate are added to the wells and pre-incubated with the inhibitor for 10-15 minutes at room temperature. d. The kinase reaction is initiated by the addition of ATP. e. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent (e.g., ADP-Glo™ reagent). g. Luminescence is read using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay
The cytotoxic effects of this compound on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Lines and Culture: HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma) cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Procedure: a. Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight. b. The following day, the medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.01 to 100 µM). A vehicle control (DMSO) is also included. c. The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours). d. After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. e. The plates are incubated for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. f. The MTT solution is then removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. g. The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Experimental Workflow
The following diagram outlines the logical flow of the discovery and preclinical evaluation of this compound.
Caption: Workflow for the discovery and evaluation of this compound.
Conclusion
This compound represents a promising lead compound in the development of Pim-1 kinase inhibitors for cancer therapy. Its potent enzymatic inhibition and significant cytotoxic effects against colorectal and breast cancer cell lines underscore the potential of the pyrazolo[1,5-a]pyrimidine scaffold. The detailed methodologies and structured data presented in this guide provide a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of this and related chemical series. Future studies will likely focus on improving the selectivity and pharmacokinetic properties of this compound to advance it towards preclinical and clinical development.
References
Pim1-IN-6 and its Target PIM1 Kinase: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the proto-oncogene PIM1 kinase, a critical regulator of cell survival and proliferation, and a promising target in oncology. It details the inhibitor Pim1-IN-6, including its biochemical and cellular activity. The guide outlines the intricate signaling pathways governed by PIM1, presents quantitative data for key inhibitors, and provides detailed experimental protocols for the characterization of such molecules. Visual diagrams generated using Graphviz are included to illustrate complex biological and experimental workflows, adhering to specified formatting for clarity and accessibility.
Introduction to PIM1 Kinase
The Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine protein kinases consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[1][2][3] PIM1, the most extensively studied member, is a proto-oncogene that plays a pivotal role in signal transduction pathways governing cell cycle progression, apoptosis, and transcriptional activation.[1][4] Encoded by the PIM1 gene on chromosome 6p21.2, its expression is tightly regulated, primarily by the JAK/STAT signaling pathway in response to various cytokines and growth factors, including interleukins (IL-2, IL-3, IL-6), prolactin, and IFNγ.[1][4][5]
Unlike most kinases, PIM1 is constitutively active, meaning its functional level within a cell is dependent on its concentration.[6] PIM1 is overexpressed in a wide range of human hematologic malignancies and solid tumors, such as prostate cancer, acute myeloid leukemia, and lymphomas.[1][7] This overexpression provides a selective advantage for tumor cells by promoting proliferation and inhibiting apoptosis, making PIM1 an attractive therapeutic target for cancer drug development.[1][6]
PIM1 Kinase Signaling Pathways
PIM1 kinase functions as a crucial node in oncogenic signaling, phosphorylating a broad spectrum of protein substrates to regulate key cellular processes.[4]
Upstream Regulation: The transcription of the PIM1 gene is predominantly activated by the JAK/STAT pathway.[8] Cytokines and growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][4] Activated STAT dimers translocate to the nucleus and bind to the PIM1 promoter, initiating its transcription.[1][4] PIM1 can also engage in a negative feedback loop by phosphorylating and stabilizing Suppressor of Cytokine Signaling (SOCS) proteins, which inhibit the JAK/STAT pathway.[5][9]
Downstream Effectors: PIM1 exerts its pro-survival and pro-proliferative effects by phosphorylating numerous downstream targets:
-
Apoptosis Regulation: PIM1 phosphorylates the pro-apoptotic protein Bad at Ser112, leading to its inactivation and preventing it from inducing apoptosis.[9][10] It also phosphorylates and inhibits Apoptosis signal-regulating kinase 1 (ASK1), which suppresses stress-induced apoptosis.[8]
-
Cell Cycle Control: PIM1 promotes cell cycle progression by phosphorylating cell cycle inhibitors like p21Cip1/WAF1 and p27Kip1, which leads to their degradation.[3][6] It also phosphorylates and activates the phosphatase CDC25A, a key regulator of the G1/S transition.[6]
-
Transcriptional and Translational Regulation: PIM1 collaborates with the oncoprotein c-Myc, phosphorylating it at Ser62 to increase its stability and transcriptional activity.[4][8] It also promotes cap-dependent translation, further contributing to cell growth.[4]
This compound: A Potent PIM1 Kinase Inhibitor
This compound is a small molecule inhibitor designed to target the PIM1 kinase. It belongs to the pyrazolopyrimidine class of compounds.[11] As an ATP-competitive inhibitor, it binds to the active site of PIM1, preventing the phosphorylation of its downstream substrates and thereby blocking its oncogenic signaling.
Quantitative Data Presentation
The efficacy of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. The cellular effects are often measured by the concentration required to inhibit cell growth or viability by 50%.
Table 1: Biochemical Activity of this compound
| Compound | Target Kinase | IC50 (µM) | Reference |
| This compound (compound 5h) | PIM1 | 0.60 | [11] |
| Pim-1 kinase inhibitor 6 (Compound 4d) | PIM1 | 0.46 | [12] |
Note: Different publications may refer to structurally similar compounds with slightly different naming conventions and report varied IC50 values.
Table 2: Cellular Activity of this compound
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (compound 5h) | HCT-116 | Colon Carcinoma | 1.51 | [11] |
| This compound (compound 5h) | MCF-7 | Breast Cancer | 15.2 | [11] |
Table 3: Comparative Inhibitory Activity of Selected PIM1 Inhibitors
| Inhibitor | Type | PIM1 IC50/Ki | PIM2 IC50/Ki | PIM3 IC50/Ki | Reference |
| This compound | Selective | 0.60 µM (IC50) | - | - | [11] |
| AZD1208 | Pan-PIM | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | [13] |
| SGI-1776 | Pan-PIM | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | [2] |
| Quercetagetin | Selective | 0.34 µM (IC50) | >2.4 µM (IC50) | - | [10][14] |
| PIM447 (LGH447) | Pan-PIM | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | [13] |
| SMI-4a | Selective | 17 nM (IC50) | Modest activity | - | [13] |
Experimental Protocols
Detailed and reproducible protocols are essential for the evaluation of kinase inhibitors. Below are representative methodologies for key assays.
PIM1 Kinase Inhibition Assay (ELISA-based)
This protocol describes a solid-phase ELISA to measure the ability of a compound to inhibit PIM1-mediated phosphorylation of a substrate, such as the Bad protein.[10][15]
Materials:
-
Recombinant PIM1 kinase
-
Recombinant GST-Bad substrate protein
-
96-well microplates
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Test compound (e.g., this compound)
-
Primary antibody (e.g., anti-phospho-Bad Ser112)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Methodology:
-
Plate Coating: Coat 96-well plates with recombinant GST-Bad substrate (1 µ g/well ) overnight at 4°C.
-
Blocking: Wash plates and block with 1% BSA in buffer for 1 hour at room temperature.
-
Compound Addition: Add serial dilutions of the test compound (this compound) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Initiate the reaction by adding a mixture of recombinant PIM1 kinase and ATP to each well. Incubate for 30-60 minutes at 30°C.
-
Detection:
-
Wash the plates to remove reactants.
-
Add the primary antibody against phosphorylated Bad and incubate for 1 hour.
-
Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash, then add TMB substrate. A blue color will develop.
-
-
Quantification: Stop the reaction with a stop solution (color changes to yellow). Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.[16]
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (e.g., this compound)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Incubator (37°C, 5% CO2)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-treated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against compound concentration.
Conclusion
PIM1 kinase is a well-validated target in oncology due to its central role in promoting cell survival and proliferation across numerous cancers. Inhibitors like this compound demonstrate the potential of targeting this kinase to induce cancer cell death. This guide provides the foundational technical information—including signaling pathways, quantitative inhibitor data, and detailed experimental protocols—required for researchers and drug developers to effectively investigate PIM1 and advance the development of novel therapeutic agents. The continued exploration of potent and selective PIM1 inhibitors remains a promising avenue for cancer therapy.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 6. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pim1-IN-6 in the JAK/STAT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical cellular cascade that governs a wide array of physiological processes, including cell growth, differentiation, and immune responses. Dysregulation of this pathway is a hallmark of various diseases, particularly cancer and inflammatory disorders. The Pim-1 kinase, a serine/threonine kinase, has emerged as a key downstream effector of the JAK/STAT pathway, primarily through transcriptional activation by STAT3 and STAT5.[1][2] This intricate relationship makes the Pim-1 kinase an attractive therapeutic target for intervening in diseases driven by aberrant JAK/STAT signaling.
This technical guide focuses on Pim1-IN-6, a potent inhibitor of the Pim-1 kinase. While direct experimental evidence detailing the effects of this compound on the JAK/STAT signaling cascade is not yet available in the public domain, this document will provide a comprehensive overview of the established interplay between Pim-1 and the JAK/STAT pathway. Furthermore, it will present the known quantitative data for this compound and provide detailed experimental protocols that can be adapted to investigate its potential role in modulating JAK/STAT signaling.
Pim-1 as a Downstream Target and Modulator of JAK/STAT Signaling
The expression of the PIM1 gene is largely under the transcriptional control of the JAK/STAT pathway.[1] Upon cytokine or growth factor stimulation, JAKs phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and binding to the promoter regions of target genes, including PIM1.[1][2][3] Specifically, STAT3 and STAT5 have been shown to directly bind to the PIM1 promoter, leading to its upregulation.[1][2] This positions Pim-1 as a crucial downstream mediator of JAK/STAT-driven cellular responses.
Interestingly, the interaction is not unidirectional. There is evidence suggesting a negative feedback loop where Pim-1 can phosphorylate and activate Suppressor of Cytokine Signaling (SOCS) proteins.[1][4] Activated SOCS proteins, in turn, can inhibit JAK activity, thereby dampening the JAK/STAT signaling cascade.[1][4] This feedback mechanism highlights the complex regulatory network involving Pim-1 and the JAK/STAT pathway.
This compound: A Potent Pim-1 Kinase Inhibitor
This compound (also referred to as compound 5h in some literature) is a small molecule inhibitor of the Pim-1 kinase.[5] Its activity has been characterized in biochemical and cellular assays, demonstrating its potential as a tool for studying Pim-1 function and as a starting point for therapeutic development.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Pim-1) | 0.60 µM | Biochemical Assay | [5] |
| Cytotoxic IC50 | 1.51 µM | HCT-116 | [5] |
| Cytotoxic IC50 | 15.2 µM | MCF-7 | [5] |
Investigating the Role of this compound in the JAK/STAT Pathway: Experimental Approach
To elucidate the direct effects of this compound on the JAK/STAT signaling pathway, a series of well-established experimental protocols can be employed. The following diagram illustrates a logical workflow for such an investigation.
Experimental workflow for characterizing this compound effects on JAK/STAT signaling.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on the JAK/STAT pathway.
In Vitro Pim-1 Kinase Assay (ADP-Glo™ Format)
This assay determines the direct inhibitory activity of this compound on the Pim-1 enzyme.
Materials:
-
Recombinant human Pim-1 enzyme
-
Pim-1 substrate (e.g., a peptide derived from a known Pim-1 substrate like BAD)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 384-well plate, add 1 µL of the this compound dilution or DMSO (for control wells).[6]
-
Add 2 µL of Pim-1 enzyme solution (concentration to be optimized) to each well.[6]
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.[6]
-
Incubate the plate at room temperature for 60 minutes.[6]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[6]
-
Incubate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]
-
Incubate at room temperature for 30 minutes.[6]
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis for Phospho-STAT3 (Tyr705)
This protocol is designed to assess the effect of this compound on the phosphorylation status of STAT3 in a cellular context.
Materials:
-
Cancer cell line with constitutively active or cytokine-inducible STAT3 phosphorylation (e.g., DU-145, HeLa, or a relevant hematopoietic cell line)
-
Cell culture medium and supplements
-
This compound
-
Cytokine for stimulation (e.g., IL-6), if required
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and mouse/rabbit anti-total STAT3
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2, 6, 12, 24 hours). Include a DMSO-treated control.
-
If studying cytokine-induced phosphorylation, starve the cells in serum-free medium before treatment with this compound, followed by stimulation with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 to ensure equal loading.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the phospho-STAT3 signal to the total STAT3 signal.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, or a cell line relevant to JAK/STAT-driven cancers)
-
Cell culture medium
-
This compound
-
96-well clear or opaque-walled plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or isopropanol with HCl) OR CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include a DMSO-treated control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Procedure (CellTiter-Glo® Assay):
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence with a plate reader.
-
Calculate the percentage of cell viability and the IC50 value.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the JAK/STAT/Pim-1 signaling pathway and a logical diagram for the hypothesized mechanism of action of this compound.
The JAK/STAT/Pim-1 signaling pathway.
Hypothesized mechanism of action of this compound.
Conclusion
The Pim-1 kinase is a bona fide downstream effector and a potential modulator of the JAK/STAT signaling pathway, making it a compelling target for therapeutic intervention in various diseases. This compound is a potent inhibitor of Pim-1, and while its direct effects on the JAK/STAT pathway have not been explicitly documented, the experimental framework provided in this guide offers a clear path for its investigation. By employing these established biochemical and cell-based assays, researchers can elucidate the precise role of this compound in modulating JAK/STAT signaling and further validate the therapeutic potential of targeting the Pim-1 kinase in diseases characterized by aberrant JAK/STAT activity. This in-depth understanding is crucial for the continued development of targeted therapies for a range of challenging diseases.
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pim1-IN-6: A Technical Guide to a Potent Proto-Oncogene Serine/Threonine Kinase Inhibitor
Executive Summary: The Pim1 kinase, a serine/threonine kinase encoded by the PIM1 proto-oncogene, is a critical mediator of cytokine signaling pathways that control cell proliferation, survival, and apoptosis.[1][2] Its overexpression is implicated in the progression of numerous malignancies, including prostate cancer and various hematopoietic cancers, making it a compelling target for therapeutic intervention.[1][3][4] This document provides a comprehensive technical overview of Pim1-IN-6, a potent small-molecule inhibitor of Pim1 kinase. It details the underlying Pim1 signaling pathway, presents quantitative data on the inhibitor's activity, outlines key experimental protocols for its characterization, and visualizes its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.
The Pim1 Proto-Oncogene: A Key Node in Cancer Signaling
The Pim (Proviral Integration site for Moloney murine leukemia virus) family of kinases consists of three highly conserved serine/threonine kinases: Pim1, Pim2, and Pim3.[5][6] Among these, Pim1 is the most extensively studied member. Initially identified as a frequent site of proviral insertion in murine T-cell lymphomas, its role as an oncogene is now well-established.[1] Pim1 is not regulated by a conventional kinase activation loop; instead, its activity is primarily controlled at the level of transcription, translation, and protein stability.[7] It functions downstream of numerous growth factors and cytokines, playing a pivotal role in signal transduction pathways that are fundamental to cell fate decisions.[1][2]
The Pim1 Signaling Pathway
Pim1 expression is predominantly regulated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][8] Various cytokines and growth factors, such as Interleukins (IL-2, IL-3, IL-6) and Interferon-gamma (IFNγ), activate this pathway, leading to the phosphorylation and nuclear translocation of STAT3 and STAT5 transcription factors.[1][5] These factors then bind to the PIM1 promoter, initiating its transcription.[1]
Once expressed, Pim1 kinase phosphorylates a wide array of downstream substrates involved in critical cellular processes:
-
Apoptosis Inhibition: Pim1 phosphorylates the pro-apoptotic protein Bad at Ser112, which promotes its sequestration and prevents it from inducing apoptosis.[9][10]
-
Cell Cycle Progression: Pim1 promotes cell cycle progression by phosphorylating key regulators. It phosphorylates and activates the dual-specificity phosphatase CDC25A, which is required for the G1/S transition.[8] Concurrently, it can phosphorylate and inactivate the cell cycle inhibitor p21Cip1/WAF1.[8]
-
Transcriptional Regulation: Pim1 collaborates with the c-Myc oncoprotein, phosphorylating it to increase its stability and transcriptional activity.[11] Furthermore, Pim1 can phosphorylate Histone H3 at Serine 10, an epigenetic modification that facilitates the transcription of a subset of Myc-regulated genes.[2][11]
This central role in integrating pro-survival and pro-proliferative signals makes Pim1 a strategic target for cancer therapy.
This compound: A Potent Pim1 Kinase Inhibitor
This compound (also referred to as compound 5h in associated literature) is a pyrazolopyrimidine derivative identified as a potent inhibitor of the Pim1 kinase.[12] Its activity has been quantified through both biochemical and cell-based assays, demonstrating its ability to effectively target Pim1 and exert cytotoxic effects on cancer cell lines.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been determined against the purified Pim1 enzyme and its anti-proliferative effect has been measured in human cancer cell lines.
| Target / Cell Line | Assay Type | IC₅₀ Value | Reference |
| Pim1 Kinase | Biochemical Assay | 0.60 µM | [12] |
| HCT-116 (Colon Carcinoma) | Cell Proliferation (MTT) | 1.51 µM | [12] |
| MCF-7 (Breast Carcinoma) | Cell Proliferation (MTT) | 15.2 µM | [12] |
Experimental Methodologies for Inhibitor Characterization
The evaluation of a kinase inhibitor like this compound involves a series of standardized in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining the IC₅₀ value of an inhibitor.[7][13]
Materials:
-
Recombinant Pim1 Kinase
-
Kinase Substrate (e.g., S6Ktide peptide)[13]
-
ATP
-
This compound (or test inhibitor) serially diluted in DMSO
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[7]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
Protocol:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor at various concentrations. Add 2 µL of Pim1 enzyme and 2 µL of a substrate/ATP mixture.[7] Control wells should contain DMSO instead of the inhibitor.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.[7]
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
ATP Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into ATP. Incubate for 30 minutes at room temperature.[7]
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal correlates directly with the amount of ADP produced and thus with Pim1 kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cellular Cytotoxicity Assay (MTT Method)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic effect of the inhibitor on cancer cell lines.[14]
Materials:
-
HCT-116 or other cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Protocol:
-
Cell Plating: Seed cells (e.g., 2 x 10⁴ cells/well) into a 96-well plate and allow them to adhere overnight.[14]
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).[12][14]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the cytotoxic IC₅₀.
Western Blot Analysis for Target Engagement
Western blotting can be used to confirm that the inhibitor is engaging its target within the cell by measuring the phosphorylation status of a known Pim1 substrate, such as Bad.
Materials:
-
This compound treated and untreated cell lysates
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-total-Bad, anti-Pim1, anti-GAPDH)[15]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis and Protein Quantification: Lyse cells treated with and without this compound and determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody overnight at 4°C. Wash and then incubate with an appropriate HRP-conjugated secondary antibody.[15]
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[15]
-
Analysis: Compare the levels of phosphorylated Bad between treated and untreated samples. A decrease in p-Bad indicates successful inhibition of Pim1 kinase activity in the cells. Use total Bad and GAPDH as loading controls.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of the Pim1 kinase. This inhibition blocks the phosphorylation of key downstream substrates, thereby reversing the pro-survival and pro-proliferative effects of Pim1 signaling. The expected cellular consequences of Pim1 inhibition include the induction of apoptosis and the arrest of the cell cycle.
Conclusion
This compound is a potent inhibitor of the Pim1 serine/threonine kinase, a high-value target in oncology. With a demonstrated ability to inhibit the enzyme biochemically and suppress the proliferation of cancer cell lines, it serves as a valuable chemical probe for studying Pim1 biology. The data and protocols presented in this guide provide a framework for its further investigation and characterization. As research into Pim kinase continues, selective and potent inhibitors like this compound will be instrumental in validating the therapeutic hypothesis of Pim1 inhibition and may serve as lead compounds for the development of novel anti-cancer agents.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 6. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pim1-IN-6 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and apoptosis. Overexpression of Pim-1 is implicated in the pathogenesis of various hematological malignancies and solid tumors, making it an attractive therapeutic target for cancer drug development. Pim1-IN-6 is a potent inhibitor of Pim-1 kinase with a reported IC50 of 0.60 µM in biochemical assays.[1] This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound and similar compounds against the Pim-1 enzyme. The described protocol utilizes the ADP-Glo™ Kinase Assay, a robust and sensitive luminescent platform suitable for high-throughput screening.
Signaling Pathway of Pim-1
Pim-1 kinase is a constitutively active enzyme that does not require activating phosphorylation. Its expression is induced by a variety of cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway. Once expressed, Pim-1 phosphorylates a range of downstream substrates, leading to the promotion of cell cycle progression and inhibition of apoptosis.
Caption: Pim-1 Signaling Pathway and Point of Inhibition.
Experimental Principles
The recommended in vitro kinase assay is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity. Pim-1 inhibitors, being largely ATP-competitive, will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.
Data Presentation
Table 1: this compound Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) | Assay Format |
| This compound | Pim-1 | 0.60 | Biochemical |
Table 2: Recommended Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| Recombinant Human Pim-1 Kinase | e.g., Promega, MilliporeSigma | Varies |
| S6K_tide (KRRRLASLR) | e.g., Anaspec, Enzo Life Sciences | Varies |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| ATP, 10 mM | Promega | V9151 |
| DTT, 1 M | e.g., Thermo Fisher Scientific | Varies |
| BSA, 10 mg/mL | e.g., Thermo Fisher Scientific | Varies |
| This compound | MedChemExpress | HY-136373 |
| DMSO | e.g., MilliporeSigma | Varies |
| 384-well low-volume white plates | e.g., Corning | Varies |
| Multichannel pipettes | --- | --- |
| Plate reader with luminescence detection | --- | --- |
Experimental Protocols
Reagent Preparation
-
1x Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. Prepare fresh from stock solutions.
-
Pim-1 Enzyme Stock Solution: Thaw recombinant Pim-1 kinase on ice. Dilute to a working concentration of 2.5 ng/µL in 1x Kinase Buffer. Keep on ice.
-
Substrate/ATP Mix: Prepare a 2x working solution containing 100 µM S6K_tide and 50 µM ATP in 1x Kinase Buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution of this compound: Perform a serial dilution of the 10 mM this compound stock in 100% DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 1 mM). Then, dilute each DMSO concentration 1:25 in 1x Kinase Buffer to create the 4x final inhibitor concentrations.
Kinase Assay Workflow
The following workflow diagram illustrates the steps for performing the Pim-1 in vitro kinase assay.
Caption: Pim-1 In Vitro Kinase Assay Workflow.
Detailed Assay Protocol (384-well format)
-
Add Inhibitor: To the wells of a 384-well white plate, add 2.5 µL of the serially diluted this compound (4x final concentration). For positive controls (100% activity), add 2.5 µL of 1x Kinase Buffer containing 4% DMSO. For negative controls (no enzyme), also add 2.5 µL of 1x Kinase Buffer with 4% DMSO.
-
Add Enzyme: Add 5 µL of the 2.5 ng/µL Pim-1 enzyme solution to all wells except the "no enzyme" blanks. To the "no enzyme" blank wells, add 5 µL of 1x Kinase Buffer.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Add 2.5 µL of the 2x Substrate/ATP mix to all wells. The final reaction volume will be 10 µL.
-
Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Detect: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature, protected from light.
-
Measure Luminescence: Read the luminescence of the plate using a plate reader.
Data Analysis
-
Subtract Background: Subtract the average luminescence signal from the "no enzyme" blank wells from all other measurements.
-
Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 x (1 - (Signal_Inhibitor / Signal_DMSO_Control))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro kinase assay of this compound using the ADP-Glo™ platform. The provided information on the Pim-1 signaling pathway, experimental workflow, and data analysis will enable researchers to accurately characterize the potency and mechanism of action of Pim-1 inhibitors. Adherence to this protocol will facilitate the generation of reproducible and reliable data for drug discovery and development programs targeting Pim-1 kinase.
References
Application Notes and Protocols for Pim1-IN-6 in HCT-116 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Pim1-IN-6, a potent Pim-1 kinase inhibitor, in human colorectal carcinoma (HCT-116) cell culture. The following sections detail the mechanism of action, protocols for determining optimal concentration, and methods to assess its effects on cell viability, protein signaling, and cell cycle progression.
Introduction to this compound
This compound is a small molecule inhibitor of Pim-1 kinase, a serine/threonine kinase frequently overexpressed in various cancers, including colorectal cancer. Pim-1 plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a range of downstream targets. Inhibition of Pim-1 kinase activity by this compound is expected to induce anti-proliferative effects in cancer cells.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Target | Cell Line | Parameter | Value | Reference |
| Pim-1 Kinase | - | IC50 | 0.60 µM | [1] |
| Cytotoxicity | HCT-116 | IC50 | 1.51 µM | [1] |
| Cytotoxicity | MCF-7 | IC50 | 15.2 µM | [1] |
Pim-1 Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT pathway and also interacts with the PI3K/Akt and NF-κB signaling cascades. It promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins such as BAD, and by regulating cell cycle proteins like p21 and p27.
Caption: Simplified diagram of the Pim-1 signaling pathway and its inhibition by this compound.
Experimental Protocols
HCT-116 Cell Culture
Materials:
-
HCT-116 cells
-
McCoy's 5A medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HCT-116 cells in T-75 flasks with McCoy's 5A medium supplemented with 10% FBS and 1% Pen-Strep.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells with DPBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed cells into new flasks or plates for experiments at the desired density.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, if the molecular weight is 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced toxicity.
Cell Viability Assay (MTT Assay) to Determine Optimal Concentration
This protocol is designed to determine the IC50 of this compound in HCT-116 cells.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Materials:
-
HCT-116 cells
-
96-well plates
-
This compound stock solution (10 mM)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range, based on the known IC50 of 1.51 µM, would be from 0.1 µM to 10 µM (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO only, at the highest concentration used for the inhibitor).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of Pim-1 Downstream Targets
This protocol is to assess the effect of this compound on the phosphorylation status and expression levels of key proteins in the Pim-1 signaling pathway.
Caption: General workflow for Western blot analysis.
Materials:
-
HCT-116 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BAD, anti-BAD, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., the determined IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.
-
Use a loading control like β-actin to normalize the protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of HCT-116 cells.
Materials:
-
HCT-116 cells
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed HCT-116 cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells, and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Troubleshooting
-
Low Cell Viability in Control Group: Ensure proper cell culture techniques, check for contamination, and verify the health of the HCT-116 cells. The final DMSO concentration should not exceed 0.1%.
-
Inconsistent Western Blot Results: Ensure equal protein loading, complete transfer, and optimal antibody concentrations and incubation times. Use fresh lysis buffer with inhibitors.
-
High Background in Western Blots: Increase the number and duration of washes, optimize blocking conditions, and use high-quality antibodies.
-
No Effect of this compound: Verify the activity of the compound. Ensure it has been stored correctly and that the stock solution is not degraded. Test a wider range of concentrations and treatment times.
These detailed application notes and protocols should enable researchers to effectively utilize this compound in HCT-116 cell culture and investigate its potential as an anti-cancer agent.
References
Application Notes: Evaluating Pim1-IN-6 Cytotoxicity with the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Proviral Integration site for Moloney murine leukemia virus-1 (PIM1) is a serine/threonine kinase that has emerged as a significant target in oncology.[1] Overexpressed in numerous hematologic malignancies and solid tumors, PIM1 plays a crucial role in regulating cell cycle progression, inhibiting apoptosis, and promoting cell survival.[2][] Its activity is primarily regulated at the transcriptional level by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[4] The central role of PIM1 in tumor cell survival makes it an attractive target for therapeutic intervention.
Pim1-IN-6 is a hypothetical inhibitor designed for research purposes to target the PIM1 kinase. Evaluating its efficacy requires robust and reliable methods to measure its impact on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, sensitive, and quantitative colorimetric method for assessing cell viability and cytotoxicity.[5] The assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the resulting formazan, which is proportional to the number of living cells, can be quantified spectrophotometrically after solubilization.[5]
This document provides a detailed protocol for determining the cytotoxic effects of PIM1 inhibitors on cancer cell lines using the MTT assay.
Pim1 Signaling Pathway
PIM1 is a downstream effector of the JAK/STAT pathway.[4] Upon stimulation by cytokines (e.g., interleukins), the JAK/STAT pathway is activated, leading to the transcription of the PIM1 gene.[4] Once expressed, PIM1 kinase phosphorylates a wide range of downstream substrates to regulate key cellular processes that promote tumorigenesis. These include:
-
Inhibition of Apoptosis: PIM1 phosphorylates and inactivates the pro-apoptotic protein BAD, thereby promoting cell survival.[1]
-
Cell Cycle Progression: PIM1 phosphorylates and inhibits cell cycle inhibitors like p21, facilitating cell cycle progression.[1]
-
Transcriptional Activation: PIM1 can phosphorylate and stabilize the oncoprotein c-Myc, enhancing its transcriptional activity and promoting proliferation.[2]
The inhibition of PIM1 kinase activity is expected to reverse these effects, leading to decreased cell proliferation and increased apoptosis.
Caption: PIM1 kinase signaling pathway and point of inhibition.
Experimental Protocols
MTT Assay Workflow for Cytotoxicity
The workflow involves seeding cells, treating them with various concentrations of the PIM1 inhibitor, adding the MTT reagent, solubilizing the resulting formazan crystals, and measuring the absorbance to determine cell viability.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Cancer cell line of interest (e.g., prostate, leukemia, or breast cancer cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or other PIM1 inhibitor)
-
Dimethyl sulfoxide (DMSO, sterile) for dissolving the inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Reagent Preparation:
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex until fully dissolved. Sterilize the solution using a 0.22 µm filter and store it at -20°C, protected from light.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound by dissolving it in sterile DMSO. Store in aliquots at -20°C or -80°C.
-
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Determine cell viability and count using a hemocytometer and Trypan Blue exclusion.
-
Dilute the cell suspension to the optimal seeding density in complete culture medium. This density should be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[6]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 12-24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and recover.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Include a "vehicle control" group that receives medium with the same final concentration of DMSO as the treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (or vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[5]
-
Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
After the MTT incubation, add 100-150 µL of MTT Solubilization Solution to each well.[7]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[7] Gentle pipetting may be required.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percent viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC₅₀: Plot the percent viability against the log concentration of this compound. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Data Presentation
The following table presents example cytotoxicity data for Quercetagetin , a known flavonoid inhibitor of PIM1 kinase, which can be used as a reference.[8][9][10] The data illustrates how results from an MTT assay can be summarized.
| Compound | Cell Line | Assay Duration | IC₅₀ / ED₅₀ Value (µM) | Reference |
| Quercetagetin | LNCaP (Prostate Cancer) | - | 8.88 | [11] |
| Quercetagetin | RWPE2 (Prostate) | 72 hours | 3.8 | [9][10] |
| Quercetagetin | PIM1 Kinase Assay | In vitro | 0.34 | [8][12] |
Note: Data for the specific compound this compound is not available in the public domain. The data for Quercetagetin, a well-characterized PIM1 inhibitor, is provided for illustrative purposes.[12] The effective dose (ED₅₀) in cell-based assays is often higher than the in vitro half-maximal inhibitory concentration (IC₅₀) against the purified enzyme, as seen with RWPE2 cells.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Quercetagetin | Pim | TargetMol [targetmol.com]
- 10. glpbio.com [glpbio.com]
- 11. Targeting prostate cancer via therapeutic targeting of PIM-1 kinase by Naringenin and Quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PIM1 Inhibition by Pim1-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM1 is associated with various cancers, making it a significant target for therapeutic intervention. Pim1-IN-6 is a potent inhibitor of PIM1 kinase. This document provides detailed protocols for utilizing Western blot analysis to quantify the inhibitory effects of this compound on PIM1 signaling pathways. The primary downstream targets for this analysis are phosphorylated BAD (p-BAD), phosphorylated S6 ribosomal protein (p-S6), and phosphorylated 4E-BP1 (p-4E-BP1).
Data Presentation: Efficacy of PIM1 Inhibition
The following tables summarize the dose-dependent effect of the PIM1 inhibitor CX-6258 on the phosphorylation of key downstream targets in MV-4-11 human AML cells after a 2-hour incubation period. This data is representative of the expected results from a similar experiment using this compound.
Table 1: Inhibition of BAD Phosphorylation at Ser112
| CX-6258 Concentration (µM) | % Inhibition of p-BAD (Ser112) |
| 0.1 | 25% |
| 1 | 60% |
| 10 | 95% |
Table 2: Inhibition of 4E-BP1 Phosphorylation at Thr37/46
| CX-6258 Concentration (µM) | % Inhibition of p-4E-BP1 (Thr37/46) |
| 0.1 | 30% |
| 1 | 70% |
| 10 | 98% |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of PIM1 inhibition and the experimental process, the following diagrams are provided.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., MV-4-11, a human acute myeloid leukemia cell line) in appropriate culture medium at a density that will allow for logarithmic growth during the treatment period.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Once cells have adhered (for adherent cells) or are in suspension at the desired density, replace the medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Incubate the cells for the desired time period (e.g., 2-24 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blot Protocol for p-BAD (Ser112), p-S6 (Ser235/236), and p-4E-BP1 (Thr37/46)
1. Cell Lysis and Protein Extraction
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
For adherent cells, scrape them off the plate. For suspension cells, pellet them by centrifugation and resuspend in the lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
4. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended to reduce background.
-
Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations. Recommended primary antibodies:
-
Rabbit anti-phospho-BAD (Ser112)
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Antibodies for total BAD, S6, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) should also be used on separate blots or after stripping.
-
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and then to the loading control. Calculate the percentage of inhibition relative to the vehicle-treated control.
References
Application Notes and Protocols for Pim1-IN-6 in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pim1-IN-6, a potent inhibitor of PIM1 kinase, in the investigation of PIM1's role in prostate cancer. The following sections detail the inhibitor's properties, key signaling pathways, and detailed protocols for experimental validation.
Introduction to PIM1 Kinase in Prostate Cancer
PIM1 kinase is a serine/threonine kinase that is overexpressed in various human malignancies, including prostate cancer.[1] Its elevated expression is associated with tumor progression, castration resistance, and resistance to chemotherapeutic agents like docetaxel.[1] PIM1 kinase promotes cancer cell survival, proliferation, and migration by phosphorylating a multitude of downstream substrates involved in critical cellular processes.[1][2][3] Key signaling pathways influenced by PIM1 in prostate cancer include the JAK/STAT, androgen receptor (AR), and c-MYC pathways.[4][5][6]
This compound: A Tool for PIM1 Kinase Research
This compound is a small molecule inhibitor of PIM1 kinase. While its efficacy in prostate cancer cell lines has not been extensively published, it has demonstrated potent inhibition of PIM1 kinase activity and cytotoxic effects in other cancer cell lines.
Quantitative Data for this compound
| Parameter | Value | Cell Lines | Reference |
| PIM1 IC₅₀ | 0.60 µM | Biochemical Assay | [7] |
| HCT-116 IC₅₀ | 1.51 µM | Colon Cancer | [7] |
| MCF-7 IC₅₀ | 15.2 µM | Breast Cancer | [7] |
Note: The efficacy of this compound in prostate cancer cell lines should be experimentally determined.
PIM1 Signaling Pathway in Prostate Cancer
PIM1 kinase is a central node in a complex signaling network that promotes prostate cancer progression. Key interactions include:
-
Upstream Regulation: PIM1 expression is induced by cytokines like IL-6 via the JAK/STAT signaling pathway.[4][5]
-
Downstream Effects:
-
Cell Survival and Proliferation: PIM1 phosphorylates and inactivates the pro-apoptotic protein BAD, promoting cell survival.[8] It also phosphorylates cell cycle regulators like p21Cip1/WAF1, promoting cell cycle progression.[9]
-
Androgen Receptor (AR) Signaling: PIM1 can phosphorylate the AR, potentially influencing its activity and contributing to castration-resistant prostate cancer.[6]
-
c-MYC Activation: PIM1 can phosphorylate and stabilize the oncoprotein c-MYC, enhancing its transcriptional activity and promoting tumorigenesis.[4][10]
-
Chemoresistance: PIM1 has been implicated in resistance to docetaxel, a common chemotherapy for prostate cancer.[1]
-
Caption: PIM1 Signaling Pathway in Prostate Cancer.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on PIM1 kinase in prostate cancer cells.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
PIM1 Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of this compound against purified PIM1 kinase.
Materials:
| Component | Description |
| Recombinant PIM1 Kinase | Purified, active PIM1 enzyme |
| Kinase Buffer | e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT |
| ATP | Adenosine triphosphate |
| PIM1 Substrate | e.g., PIMtide (ARKRRRHPSGPPTA) or BAD peptide |
| This compound | Test inhibitor |
| ADP-Glo™ Kinase Assay Kit | For detection of kinase activity |
| 384-well plates | Low volume, white plates |
Protocol:
-
Prepare Reagents:
-
Dilute recombinant PIM1 kinase, substrate, and ATP in kinase buffer to desired concentrations.
-
Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer.
-
-
Assay Reaction:
-
To a 384-well plate, add 1 µl of this compound dilution or DMSO (vehicle control).
-
Add 2 µl of diluted PIM1 kinase.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on prostate cancer cell lines.
Materials:
| Component | Description |
| Prostate Cancer Cell Lines | e.g., LNCaP, DU145, PC-3 |
| Cell Culture Medium | RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin |
| This compound | Test inhibitor |
| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide |
| DMSO | Dimethyl sulfoxide |
| 96-well plates | Clear, flat-bottom |
Protocol:
-
Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in each well with the this compound dilutions or vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition:
-
Add 20 µl of MTT reagent (5 mg/ml in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis
Objective: To investigate the effect of this compound on the PIM1 signaling pathway.
Materials:
| Component | Description |
| Prostate Cancer Cell Lines | e.g., LNCaP, DU145, PC-3 |
| This compound | Test inhibitor |
| RIPA Lysis Buffer | with protease and phosphatase inhibitors |
| Primary Antibodies | anti-PIM1, anti-phospho-BAD (Ser112), anti-BAD, anti-phospho-p21 (Thr145), anti-p21, anti-c-MYC, anti-β-actin (loading control) |
| Secondary Antibodies | HRP-conjugated anti-rabbit or anti-mouse IgG |
| ECL Western Blotting Substrate |
Protocol:
-
Cell Treatment and Lysis:
-
Treat prostate cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein lysate on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine changes in protein expression and phosphorylation levels.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a prostate cancer xenograft model.
Materials:
| Component | Description |
| Immunodeficient Mice | e.g., male athymic nude mice (4-6 weeks old) |
| Prostate Cancer Cell Lines | e.g., PC-3 or DU145 |
| Matrigel | |
| This compound | Test inhibitor |
| Vehicle Control | e.g., DMSO, PEG300, Tween 80, saline |
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of prostate cancer cells (e.g., 2 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) or vehicle control.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process tumors for further analysis, such as immunohistochemistry (IHC) for PIM1, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).
-
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific experimental setup and cell lines used. Always follow appropriate laboratory safety procedures.
References
- 1. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim1 promotes human prostate cancer cell tumorigenicity and c-MYC transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Pim1-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim1 kinase, a serine/threonine kinase, is a proto-oncogene frequently overexpressed in a variety of hematological malignancies and solid tumors, including prostate and breast cancer.[1][2] Its role in promoting cell survival, proliferation, and apoptosis resistance makes it an attractive target for cancer therapy.[3][4] Pim1-IN-6 is a potent inhibitor of Pim1 kinase with a reported IC50 of 0.60 μM.[5] In vitro studies have demonstrated its cytotoxic activity against HCT-116 and MCF-7 cancer cell lines with IC50 values of 1.51 μM and 15.2 μM, respectively.[5]
These application notes provide a framework for evaluating the in vivo efficacy of this compound in preclinical cancer models. While specific in vivo data for this compound is not yet publicly available, the following protocols are based on established methodologies for other Pim1 inhibitors and can be adapted for the investigation of this compound.
Pim1 Signaling Pathway
The Pim1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[3][6] Once expressed, Pim1 can phosphorylate a number of downstream targets involved in cell cycle progression and apoptosis. A key substrate is the pro-apoptotic protein Bad. Phosphorylation of Bad by Pim1 on Ser112 promotes its sequestration by 14-3-3 proteins, thereby preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[7][8] This ultimately leads to the inhibition of apoptosis and promotion of cell survival.
In Vivo Efficacy Study Design
The following table outlines a general study design for assessing the in vivo anti-tumor activity of this compound in a xenograft model. This design is based on protocols used for other PIM1 inhibitors, such as AZD1208 and TP-3654.[9][10]
Table 1: Example In Vivo Efficacy Study Design for this compound
| Parameter | Description |
| Animal Model | Athymic nude mice (nu/nu), 6-8 weeks old |
| Cell Line | Human prostate cancer cell line (e.g., DU145) or breast cancer cell line (e.g., MCF-7)[11][12] |
| Tumor Implantation | Subcutaneous injection of 1 x 106 to 5 x 106 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse. |
| Tumor Growth Monitoring | Tumors are measured 2-3 times weekly with calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.[4] |
| Treatment Initiation | When average tumor volume reaches approximately 100-150 mm3.[4] |
| Treatment Groups (n=8-10 mice/group) | 1. Vehicle Control (e.g., DMSO, saline) 2. This compound (Dose 1) 3. This compound (Dose 2) 4. Positive Control (e.g., standard-of-care chemotherapy) |
| Drug Administration | Oral gavage or intraperitoneal injection, daily or as determined by pharmacokinetic studies. |
| Study Duration | 21-28 days, or until tumors in the control group reach a predetermined size. |
| Endpoints | - Tumor growth inhibition (TGI) - Body weight changes - Clinical observations (e.g., signs of toxicity) - Pharmacodynamic marker analysis (e.g., p-Bad levels in tumor tissue) |
Experimental Protocols
Xenograft Tumor Model and In Vivo Efficacy Assessment
This protocol describes the establishment of a subcutaneous xenograft model and the subsequent evaluation of this compound's anti-tumor efficacy.
Materials:
-
Human cancer cells (e.g., DU145)
-
Athymic nude mice
-
Growth media and supplements
-
Matrigel
-
This compound
-
Vehicle solution
-
Calipers
-
Syringes and needles
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 10-50 x 106 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Once tumors reach an average volume of 100-150 mm3, randomize mice into treatment groups.
-
Administer this compound or vehicle according to the predetermined dosing schedule and route.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Western Blot Analysis of Pim1 and Downstream Targets
This protocol is for the analysis of Pim1 and phosphorylated Bad (p-Bad) levels in tumor lysates to confirm the on-target activity of this compound.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Pim1, anti-p-Bad (Ser112), anti-Bad, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Immunohistochemistry (IHC) for Phosphorylated Bad
IHC can be used to assess the spatial distribution of p-Bad within the tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., goat serum)
-
Primary antibody (anti-p-Bad (Ser112))
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity with 3% H2O2.[13]
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody. For phospho-specific antibodies, using a blocking solution without casein, such as TBST with goat serum, is recommended.[14]
-
Incubate with the biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 2: Example Tumor Growth Inhibition Data
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent TGI (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1250 ± 150 | - | -2.5 ± 1.5 |
| This compound (25 mg/kg) | 10 | 625 ± 95 | 50 | -3.1 ± 2.0 |
| This compound (50 mg/kg) | 10 | 312 ± 60 | 75 | -4.0 ± 2.5 |
| Positive Control | 10 | 437 ± 75 | 65 | -8.5 ± 3.0 |
Note: This is example data and does not represent actual results for this compound.
Table 3: Example Pharmacodynamic Marker Analysis (Western Blot Quantification)
| Treatment Group | N | Relative p-Bad (Ser112) / Total Bad Ratio ± SEM |
| Vehicle Control | 3 | 1.00 ± 0.15 |
| This compound (50 mg/kg) | 3 | 0.35 ± 0.08 |
Note: This is example data and does not represent actual results for this compound.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the preclinical in vivo evaluation of this compound. Thorough characterization of its anti-tumor efficacy, mechanism of action, and safety profile in relevant animal models is a critical step in the development of this promising Pim1 inhibitor for cancer therapy.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The serine/threonine kinase Pim-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mice Deficient for All PIM Kinases Display Reduced Body Size and Impaired Responses to Hematopoietic Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PIM-1-specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. biocompare.com [biocompare.com]
Application Notes and Protocols: Investigating Drug Resistance Mechanisms with Pim1-IN-6
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of drug resistance is a significant challenge in cancer therapy. The Pim-1 kinase, a serine/threonine kinase, has been identified as a crucial mediator of cell survival, proliferation, and drug resistance in various cancers.[1][2][3] Overexpression of Pim-1 is associated with poor prognosis and resistance to a range of anticancer therapies, including chemotherapy and targeted agents.[2][4] Pim1-IN-6 is a potent inhibitor of Pim-1 kinase, making it a valuable tool for investigating the mechanisms of Pim-1-mediated drug resistance and for exploring strategies to overcome it.[5]
These application notes provide a comprehensive guide to using this compound for studying drug resistance mechanisms. They include an overview of the relevant signaling pathways, quantitative data on Pim1 inhibitors, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.
Pim1 Signaling Pathways in Drug Resistance
Pim-1 kinase contributes to drug resistance through its role in multiple signaling pathways that regulate apoptosis, cell cycle progression, and cellular metabolism.[1][6][7] Understanding these pathways is critical for designing experiments to investigate drug resistance.
One key mechanism involves the PI3K/AKT/mTOR pathway. Pim-1 can act downstream of or parallel to AKT to promote cell survival and resistance to PI3K/AKT inhibitors.[6][8] Pim-1 can phosphorylate and inactivate pro-apoptotic proteins such as BAD, thereby inhibiting apoptosis.[9][10]
Another critical pathway is the JAK/STAT pathway. Cytokines and growth factors can activate STAT3 and STAT5, which in turn induce the transcription of Pim-1.[10][11] This creates a feedback loop that promotes cell survival and proliferation. Pim-1 has also been shown to be involved in a STAT3 -> PIM1 -> NFκB survival pathway that is activated by chemotherapeutic agents like docetaxel, leading to drug resistance.[12]
Furthermore, Pim-1 kinase can enhance the antioxidant response of cancer cells by increasing the levels of NRF2, a key regulator of cellular redox status.[6][8] This reduces the cytotoxic effects of drugs that induce oxidative stress.
Below is a diagram illustrating the central role of Pim-1 in signaling pathways associated with drug resistance.
Quantitative Data: Pim1 Inhibitors
The potency of Pim1 inhibitors is a critical factor for in vitro and in vivo studies. The following table summarizes the IC50 values for this compound and other notable Pim1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| This compound | Pim-1 | 600 | - | 1.51 (HCT-116) | [5] |
| 15.2 (MCF-7) | [5] | ||||
| AZD1208 | Pim-1 | 0.4 | - | - | [13] |
| Pim-2 | 5 | [13] | |||
| Pim-3 | 1.9 | [13] | |||
| SGI-1776 | Pim-1 | 7 | - | - | [13] |
| SMI-4a | Pim-1 | 17 | - | - | [13] |
| TCS PIM-1 1 | Pim-1 | 50 | - | - | [13] |
| Quercetagetin | Pim-1 | 340 | - | 3.8 (RWPE2) | [14] |
Experimental Protocols
The following protocols provide a framework for investigating the role of Pim-1 in drug resistance using this compound.
Cell Culture and Maintenance
-
Cell Lines: Select cancer cell lines relevant to the research question. It is advisable to choose both a drug-sensitive parental cell line and a drug-resistant subline, if available. Examples include prostate cancer (DU145, PC-3), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Determining the IC50 of this compound and Chemotherapeutic Agents
This protocol is essential to determine the effective concentrations of this compound and the chemotherapeutic agent for subsequent combination studies.
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent of interest (e.g., docetaxel, PI3K inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to attach overnight.[12]
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium. The final DMSO concentration should be less than 0.1%.
-
Treat the cells with the diluted compounds for 24, 48, or 72 hours.[12]
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 values using a dose-response curve fitting software.
-
Investigating Synergy with Combination Index (CI) Analysis
This protocol helps to determine if the combination of this compound and a chemotherapeutic agent has a synergistic, additive, or antagonistic effect.
-
Procedure:
-
Based on the IC50 values obtained, design a matrix of combination concentrations of this compound and the chemotherapeutic agent.
-
Treat the cells with these combinations for 48 or 72 hours.
-
Perform a cell viability assay (e.g., MTT).
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis of Pim1 Signaling Pathways
This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the Pim-1 signaling pathway.
-
Materials:
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pim1, anti-phospho-BAD, anti-BAD, anti-c-Myc, anti-NRF2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to attach overnight.[12]
-
Treat cells with this compound, the chemotherapeutic agent, or the combination for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Apoptosis Assay
This protocol measures the induction of apoptosis following treatment.
-
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound, the chemotherapeutic agent, or the combination.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Experimental Workflow
The following diagram outlines a typical workflow for investigating Pim-1-mediated drug resistance using this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the role of Pim-1 kinase in drug resistance. By utilizing the protocols and information provided in these application notes, researchers can effectively investigate the molecular mechanisms underlying Pim-1-mediated resistance and evaluate the therapeutic potential of co-targeting Pim-1 to overcome resistance to cancer therapies.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIM1 - Wikipedia [en.wikipedia.org]
- 12. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Pim1-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pim-1 kinase, a member of the serine/threonine kinase family, is a key regulator of cell survival and proliferation.[1][2] Overexpression of Pim-1 is implicated in various cancers, where it promotes tumorigenesis by inhibiting apoptosis.[1][3] Pim-1 exerts its anti-apoptotic effects through the phosphorylation of several pro-apoptotic proteins, including Bad and apoptosis signal-regulating kinase 1 (ASK1).[4][5][6] Phosphorylation of these targets by Pim-1 leads to their inactivation, thereby preventing the initiation of the apoptotic cascade.[4][5]
Pim1-IN-6 is a potent inhibitor of Pim-1 kinase with an IC50 value of 0.60 μM.[7] By inhibiting Pim-1, this compound can block its anti-apoptotic signaling, leading to the induction of programmed cell death in cancer cells that are dependent on Pim-1 activity. This application note provides a detailed protocol for the induction of apoptosis using this compound and its subsequent analysis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action of this compound in Apoptosis Induction
Pim-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. A key substrate of Pim-1 is the pro-apoptotic Bcl-2 family member, Bad.[4][6] Phosphorylation of Bad on serine 112 by Pim-1 leads to its sequestration by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[6] this compound, by inhibiting the kinase activity of Pim-1, prevents the phosphorylation of Bad. This allows dephosphorylated Bad to heterodimerize with Bcl-2 and Bcl-xL, thereby promoting apoptosis.
Furthermore, Pim-1 can suppress stress-induced apoptosis by phosphorylating and inactivating ASK1.[1] Inhibition of Pim-1 by this compound would therefore be expected to activate the ASK1-JNK/p38 signaling axis, leading to caspase activation and apoptosis.
Data Presentation
The following table summarizes the key quantitative data for this compound. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Parameter | Value | Cell Lines Tested | Reference |
| Pim-1 Kinase IC50 | 0.60 µM | In vitro kinase assay | [7] |
| HCT-116 Cytotoxicity IC50 | 1.51 µM | HCT-116 human colon cancer cells | [7] |
| MCF-7 Cytotoxicity IC50 | 15.2 µM | MCF-7 human breast cancer cells | [7] |
Signaling Pathway Diagram
Caption: this compound inhibits Pim-1 kinase, leading to apoptosis.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the treatment of cultured cells with this compound to induce apoptosis.
Materials:
-
Cell line of interest (e.g., HCT-116 or other cancer cell lines with known Pim-1 expression)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 µM to 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell line.
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the medium. Wash the cells once with PBS. Detach the cells using a gentle cell scraper or a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Suspension cells: Collect the cells directly by centrifugation.
-
-
Washing: Wash the harvested cells once with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Proceed to Apoptosis Analysis: The cell pellet is now ready for staining with Annexin V and PI as described in Protocol 2.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the staining procedure for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10]
Materials:
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the cell pellet from Protocol 1 in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining:
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[7][10]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7][10] Keep the samples on ice and protect them from light until analysis.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Set up appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a dot plot of FITC (Annexin V) versus PI.
-
Gate the cell populations as follows:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant, usually a minor population).
-
-
Experimental Workflow Diagram
Caption: Workflow for apoptosis analysis using this compound.
References
- 1. PIM1 is responsible for IL-6-induced breast cancer cell EMT and stemness via c-myc activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 10. PIM1 kinase regulates cell death, tumor growth and chemotherapy response in triple-negative breast cancer - UCL Discovery [discovery.ucl.ac.uk]
Troubleshooting & Optimization
Pim1-IN-6 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Pim1-IN-6 in DMSO. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 25 mg/mL.[1][2]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, dissolve this compound in DMSO to your desired concentration, not exceeding its maximum solubility of 25 mg/mL. For detailed steps, please refer to the Experimental Protocols section.
Q4: How should I store the solid compound and the DMSO stock solution?
A4: Solid this compound should be stored at 2-8°C.[1] Once reconstituted in DMSO, the stock solution should be aliquoted and frozen at -20°C.[2]
Q5: What is the stability of the this compound DMSO stock solution?
A5: this compound stock solutions in DMSO are stable for up to one month when stored at -20°C.[2] To avoid repeated freeze-thaw cycles, it is recommended to store the solution in single-use aliquots.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the DMSO stock solution upon thawing. | The concentration of the stock solution may be too high, or the compound may have come out of solution during freezing. | Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Reduced or no inhibitory activity observed in the experiment. | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots from a new stock solution. Ensure the stock solution has been stored correctly at -20°C and for no longer than one month. Verify the final concentration used in the assay. |
| Inconsistent results between experiments. | Variability in the preparation of the working solution from the DMSO stock. | Ensure accurate and consistent dilution of the DMSO stock solution into your aqueous assay buffer. DMSO concentration in the final assay should be kept low (typically <0.5%) and consistent across all samples, including controls. |
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 263.31 g/mol | [2] |
| Solubility in DMSO | 25 mg/mL | [1][2] |
| Recommended Storage (Solid) | 2-8°C | [1] |
| Recommended Storage (DMSO Stock) | -20°C | [2] |
| Stock Solution Stability | Up to 1 month at -20°C | [2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 263.31 g/mol
-
To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 263.31 g/mol * (1000 mg / 1 g) = 2.6331 mg
-
-
Weigh the compound:
-
Accurately weigh 2.63 mg of solid this compound.
-
-
Dissolve in DMSO:
-
Add 1 mL of high-purity DMSO to the solid compound.
-
Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into single-use vials.
-
Store the aliquots at -20°C.
-
Visualizations
Pim-1 Signaling Pathway Inhibition
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream substrates. This compound acts as an inhibitor of this pathway.
Caption: Inhibition of the Pim-1 signaling pathway by this compound.
Experimental Workflow for Cell-Based Assays
This diagram outlines a typical workflow for utilizing this compound in a cell-based experiment.
Caption: General workflow for a cell-based assay using this compound.
References
Optimizing Pim1-IN-6 Concentration for Cell Culture Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Pim1-IN-6 for their cell culture experiments. This guide offers detailed experimental protocols, data presentation in clear formats, and visual diagrams to clarify complex biological pathways and workflows.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the PIM1 kinase, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] PIM1 is a downstream effector of various signaling pathways, including the JAK/STAT pathway, and it exerts its effects by phosphorylating a range of downstream targets involved in cell cycle progression and survival.[2] By inhibiting PIM1, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on PIM1 signaling.
2. What is the recommended starting concentration for this compound in cell culture?
Based on available data, a good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment ranging from 0.1 µM to 50 µM. The enzymatic half-maximal inhibitory concentration (IC50) of this compound against the PIM1 kinase is 0.60 µM.[1] In cellular assays, this compound has shown cytotoxic IC50 values of 1.51 µM in HCT-116 colon cancer cells and 15.2 µM in MCF-7 breast cancer cells.[1] For comparison, another PIM1 inhibitor, PIM1-1, exhibited IC50 values of 10 µM in Daudi cells, 20 µM in Raji cells, and 30 µM in K562 cells.[3] The optimal concentration will be cell-line specific and should be determined empirically.
3. How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[4] For other PIM kinase inhibitors with similar chemical structures, solubility in DMSO is reported to be around 25 mg/mL. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4] When preparing working solutions, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment does not exceed a level that affects cell viability (typically <0.5%).[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to inhibit PIM1 kinase activity in the specific cell line. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). |
| Cell line insensitivity: The cell line may not be dependent on the PIM1 signaling pathway for survival and proliferation. | Screen a panel of cell lines with varying levels of PIM1 expression to identify a sensitive model. Confirm PIM1 expression in your cell line of interest by western blot. | |
| Compound instability: this compound may be unstable in the cell culture medium over the course of the experiment. | Minimize the time between preparing the working solution and adding it to the cells. Consider replenishing the medium with fresh inhibitor during long-term experiments. | |
| Poor compound solubility: The inhibitor may be precipitating out of the solution at the working concentration. | Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation is observed, try preparing the working solution in a pre-warmed medium and vortexing thoroughly before adding to the cells. Consider using a lower starting concentration. | |
| High cell toxicity at low concentrations | Off-target effects: At higher concentrations, this compound may inhibit other kinases, leading to non-specific toxicity. | If a kinase selectivity profile for this compound is not available, consider testing other PIM1 inhibitors with known selectivity profiles to see if the effect is consistent. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final DMSO concentration is at a non-toxic level (typically below 0.5%). Include a vehicle control (medium with the same concentration of DMSO) in all experiments. | |
| Inconsistent or variable results | Inconsistent cell seeding density: Variations in the number of cells seeded can lead to variability in the response to the inhibitor. | Ensure accurate and consistent cell counting and seeding for all experiments. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the inhibitor and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS to minimize evaporation. | |
| Variability in inhibitor preparation: Inconsistent preparation of stock and working solutions can lead to variable results. | Use calibrated pipettes and follow a standardized protocol for preparing all inhibitor solutions. |
Experimental Protocols
Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in a fresh cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT/XTT assay: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate as per the manufacturer's protocol. Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.
Western Blot for PIM1 Signaling Pathway
This protocol allows for the assessment of this compound's effect on the PIM1 signaling pathway.
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PIM1, phosphorylated downstream targets (e.g., p-BAD Ser112, p-c-Myc Ser62), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[2][3][5][6][7][8]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Data Presentation
Table 1: IC50 Values of this compound and a Comparative PIM1 Inhibitor
| Compound | Target | IC50 (Enzymatic) | Cell Line | IC50 (Cytotoxicity) | Reference |
| This compound | PIM1 | 0.60 µM | HCT-116 | 1.51 µM | [1] |
| MCF-7 | 15.2 µM | [1] | |||
| PIM1-1 | PIM1 | - | Daudi | 10 µM | [3] |
| Raji | 20 µM | [3] | |||
| K562 | 30 µM | [3] |
Visualizations
Figure 1: Simplified PIM1 signaling pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PIM1 Antibody - Novatein Biosciences [novateinbio.com]
- 3. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Potential off-target effects of Pim1-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pim1-IN-6. The information is designed to address potential issues, particularly concerning off-target effects, that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (also referred to as compound 5h in associated literature) is a small molecule inhibitor of the Pim-1 kinase. Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis, making it a target in cancer research.[1]
Q2: What is the reported potency of this compound?
A2: The in vitro potency and cytotoxic activity of this compound have been documented. The half-maximal inhibitory concentration (IC50) for Pim-1 kinase is 0.60 µM. The cytotoxic IC50 values have been determined for the HCT-116 human colon cancer cell line (1.51 µM) and the MCF-7 human breast cancer cell line (7.68 µM).[1]
Q3: Has a comprehensive off-target profile for this compound been published?
A3: To date, a broad, public-domain kinome scan or extensive selectivity profile for this compound has not been published. The primary research characterized its activity against Pim-1 but did not report on its effects against a wide range of other kinases.[1] Therefore, researchers should exercise caution and independently verify the selectivity of this compound in their experimental models.
Q4: What are the potential consequences of off-target effects?
A4: Off-target effects, where a kinase inhibitor binds to and affects proteins other than its intended target, can lead to a variety of issues in experimental research. These can include unexpected phenotypes, misinterpretation of experimental results, and potential cellular toxicity unrelated to the inhibition of the primary target.
Q5: How can I determine the off-target effects of this compound in my experiments?
A5: It is highly recommended to perform independent kinase selectivity profiling. Several approaches can be taken, ranging from broad screening against hundreds of kinases to more focused validation against kinases that are functionally or structurally related to Pim-1. Detailed protocols for biochemical and cell-based assays are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide: Investigating Off-Target Effects
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Phenotype: Cellular effects are observed that are not consistent with known Pim-1 signaling pathways. | This compound may be inhibiting one or more other kinases that are involved in the observed phenotype. | 1. Perform a kinome scan to identify potential off-target kinases. 2. Validate key off-targets using biochemical IC50 determination assays. 3. Use a structurally distinct Pim-1 inhibitor as a control to see if the phenotype is recapitulated. |
| Inconsistent Results: Variability in experimental outcomes between different cell lines or experimental conditions. | The off-target kinases of this compound may be expressed at different levels or have varying importance in different cellular contexts. | 1. Characterize the expression levels of Pim-1 and suspected off-target kinases in your experimental models. 2. Correlate the expression of potential off-targets with the observed phenotype. |
| Cellular Toxicity: Significant cell death is observed at concentrations where Pim-1 is not expected to be fully inhibited. | This compound may be inhibiting essential kinases, leading to off-target toxicity. | 1. Determine the IC50 for cytotoxicity in your cell line. 2. Compare the cytotoxic IC50 to the IC50 for Pim-1 inhibition. A large discrepancy may suggest off-target effects. 3. Consider using lower, more selective concentrations of this compound. |
| Lack of Correlation: The potency of this compound in cellular assays does not correlate well with its biochemical potency against Pim-1. | Off-target effects may be contributing to the cellular phenotype, altering the apparent potency. | 1. Conduct a cell-based target engagement assay to confirm that this compound is inhibiting Pim-1 at the expected concentrations within the cell. 2. Evaluate the inhibition of downstream Pim-1 substrates (e.g., phosphorylation of BAD at Ser112) as a measure of on-target activity. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (µM) |
| Pim-1 | 0.60 |
Data from Philoppes JN, et al. (2020).[1]
Table 2: In Vitro Cytotoxicity
| Cell Line | Description | IC50 (µM) |
| HCT-116 | Human Colon Carcinoma | 1.51 |
| MCF-7 | Human Breast Adenocarcinoma | 7.68 |
Data from Philoppes JN, et al. (2020).[1]
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay for Off-Target Profiling (ADP-Glo™ Assay Principle)
This protocol provides a general framework for determining the IC50 of this compound against a panel of purified kinases.
-
Materials:
-
Purified recombinant kinases of interest.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase-specific substrates and cofactors.
-
ATP.
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration of 1% or less.
-
Add 1 µl of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µl of a solution containing the purified kinase to each well.
-
Initiate the kinase reaction by adding 2 µl of a solution containing the kinase-specific substrate and ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
To convert the generated ADP to ATP and produce a luminescent signal, add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the results on a semi-log graph to determine the IC50 value for each kinase.
-
Protocol 2: Cell-Based Western Blot Assay for On- and Off-Target Validation
This protocol is for assessing the inhibition of Pim-1 and a potential off-target kinase in a cellular context by measuring the phosphorylation of their respective downstream substrates.
-
Materials:
-
Cultured cells that express Pim-1 and the suspected off-target kinase.
-
This compound.
-
Complete cell culture medium.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies specific for:
-
Phospho-BAD (Ser112) (a Pim-1 substrate).
-
Total BAD.
-
A phosphorylated substrate of the suspected off-target kinase.
-
The total protein of the suspected off-target substrate.
-
A loading control (e.g., GAPDH or β-actin).
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated substrate levels to the total substrate levels. A dose-dependent decrease in phospho-BAD (Ser112) indicates on-target Pim-1 inhibition. A concurrent dose-dependent decrease in the phosphorylation of the off-target substrate indicates off-target activity.
-
Visualizations
Caption: Simplified Pim-1 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
References
How to improve the efficacy of Pim1-IN-6 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments using Pim1-IN-6, a potent PIM-1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression, proliferation, and apoptosis.[1][2][3] It exerts its effects by binding to the ATP-binding pocket of the PIM-1 enzyme, thereby preventing the phosphorylation of its downstream substrates.[4]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research to study the role of PIM-1 kinase in various malignancies.[3] It has demonstrated cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7.[5] Researchers use it to investigate the therapeutic potential of PIM-1 inhibition, to probe PIM-1 signaling pathways, and to validate PIM-1 as a drug target.[3][6]
Q3: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound against PIM-1 kinase is 0.60 μM.[5]
Q4: How should I dissolve and store this compound?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibitory activity observed in kinase assay | Incorrect ATP concentration: The inhibitory activity of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. | Optimize the ATP concentration. It should ideally be at or below the Km value for ATP for the PIM-1 kinase. |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. | Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C. | |
| Inactive PIM-1 enzyme: The recombinant PIM-1 kinase may have lost activity. | Test the activity of the PIM-1 enzyme with a known potent inhibitor (e.g., staurosporine) as a positive control.[8] | |
| Inconsistent results in cell-based assays | Poor cell permeability: The compound may not be efficiently entering the cells. | While many PIM inhibitors are cell-permeable, this can vary. Consider using a different cell line or a transfection reagent to aid cellular uptake, though this is less common for small molecule inhibitors. |
| High protein binding in media: this compound may bind to serum proteins in the cell culture media, reducing its effective concentration. | Reduce the serum concentration in your media during the treatment period, if compatible with your cell line's health. | |
| Cell line resistance: The chosen cell line may have intrinsic or acquired resistance to PIM-1 inhibition. | Use a positive control cell line known to be sensitive to PIM-1 inhibition. Consider measuring PIM-1 expression levels in your cell line. | |
| Observed off-target effects | Inhibition of other kinases: At higher concentrations, this compound may inhibit other kinases. | Perform a kinase selectivity panel to identify potential off-target kinases. Use the lowest effective concentration of this compound in your experiments. Consider siRNA-mediated knockdown of PIM1 as a more specific control to confirm that the observed phenotype is due to PIM-1 inhibition.[9] |
| Precipitation of the compound in aqueous solution | Poor solubility: The compound may have limited solubility in aqueous buffers. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) and is consistent across all experimental conditions, including controls. If solubility issues persist, consider using a different buffer system or adding a small amount of a non-ionic detergent like Tween-20, if compatible with your assay. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 against PIM-1 Kinase | 0.60 μM | [5] |
| IC50 against HCT-116 cells | 1.51 μM | [5] |
| IC50 against MCF-7 cells | 15.2 μM | [5] |
Experimental Protocols
In Vitro PIM-1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from a general ADP-Glo™ kinase assay for PIM-1.[8][10][11]
Materials:
-
Recombinant active PIM-1 kinase
-
PIM-1 substrate (e.g., S6K substrate)
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
384-well white plates
Procedure:
-
Prepare Reagents:
-
Dilute this compound to the desired concentrations in kinase buffer. Include a DMSO-only vehicle control.
-
Prepare a solution of PIM-1 kinase in kinase buffer. The optimal concentration should be determined empirically by titration.
-
Prepare a solution of the PIM-1 substrate and ATP in kinase buffer. The ATP concentration should be near its Km for PIM-1.
-
-
Kinase Reaction:
-
To a 384-well plate, add 1 µL of the diluted this compound or vehicle control.
-
Add 2 µL of the PIM-1 kinase solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol is a general method for assessing the effect of a compound on cell viability.[12][13][14]
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
-
Western Blot Analysis for PIM-1 Substrate Phosphorylation
This protocol allows for the detection of changes in the phosphorylation of a known PIM-1 substrate, such as BAD at Ser112, in response to this compound treatment.[15][16][17]
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, anti-PIM-1, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total BAD, PIM-1, and a loading control like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein and normalize to the loading control.
-
Visualizations
Caption: PIM-1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Evaluation.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com [promega.com]
- 9. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deletion of Pim Kinases Elevates the Cellular Levels of Reactive Oxygen Species and Sensitizes to K-Ras-Induced Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Pim1 Kinase Inhibitors in Cancer Cells
Disclaimer: Due to the limited availability of specific experimental data and resistance studies for Pim1-IN-6 , this technical support guide has been developed based on the well-characterized pan-Pim kinase inhibitor, AZD1208 , and general principles of resistance to Pim1 kinase inhibitors. The troubleshooting strategies and experimental protocols provided herein are intended to serve as a comprehensive resource for researchers working with Pim1 inhibitors and can be adapted for specific compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pim1 kinase inhibitors?
Pim1 is a constitutively active serine/threonine kinase that does not require activating phosphorylation. Pim1 kinase inhibitors, such as AZD1208, are typically ATP-competitive, binding to the ATP-binding pocket of the kinase to block its catalytic activity.[1] This inhibition prevents the phosphorylation of numerous downstream substrates involved in cell cycle progression, apoptosis, and metabolism. Key substrates include p21, p27, and BAD.[2][3] By inhibiting Pim1, these compounds can induce cell cycle arrest and apoptosis in cancer cells where Pim1 is overexpressed or plays a critical role.
Q2: My cancer cell line is showing reduced sensitivity to the Pim1 inhibitor over time. What are the potential mechanisms of resistance?
Resistance to Pim1 inhibitors can arise through several mechanisms:
-
Upregulation of Pim1 Kinase Expression: Cancer cells may compensate for Pim1 inhibition by increasing the expression of the Pim1 protein itself.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of Pim1 inhibition. Commonly implicated pathways include the PI3K/AKT/mTOR and the RAS/MEK/ERK pathways.[4] Upregulation of other receptor tyrosine kinases (RTKs) like MET can also contribute to resistance.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of Pim1, such as the anti-apoptotic proteins Bcl-2 and Mcl-1, can confer resistance.[5]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a series of experiments can be performed:
-
Assess Pim1 Protein Levels: Use Western blotting to compare Pim1 protein levels in your resistant cell line versus the parental, sensitive cell line.
-
Profile Key Signaling Pathways: Perform Western blot analysis for key phosphorylated and total proteins in the PI3K/AKT/mTOR (e.g., p-AKT, p-mTOR, p-S6K) and MEK/ERK pathways (e.g., p-ERK).
-
Evaluate Drug Efflux: Use a fluorescent substrate-based assay (e.g., with Rhodamine 123 for P-gp or Hoechst 33342 for BCRP) and flow cytometry to measure drug efflux activity. Compare the efflux in sensitive and resistant cells, and see if it can be reversed by known ABC transporter inhibitors.
-
Analyze Apoptotic Proteins: Use Western blotting to examine the expression levels of anti-apoptotic proteins like Bcl-2 and Mcl-1.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced or no inhibition of cell viability at expected concentrations. | 1. Acquired resistance. 2. Intrinsic resistance. 3. Compound instability. | 1. See FAQs for investigating resistance mechanisms. 2. Confirm Pim1 expression and dependency in your cell line. Not all cancer cells are sensitive to Pim1 inhibition. 3. Ensure proper storage and handling of the inhibitor. Prepare fresh stock solutions. |
| No decrease in phosphorylation of known Pim1 substrates (e.g., p-BAD Ser112). | 1. Insufficient intracellular drug concentration. 2. Technical issue with the assay. | 1. Investigate drug efflux as a resistance mechanism. 2. Optimize your Western blot protocol. Ensure the antibody is validated and use appropriate controls. |
| Increased expression of Pim1 protein upon inhibitor treatment. | Compensatory feedback loop. | This is a known phenomenon. Consider combination therapies to target downstream effectors or parallel pathways. A PROTAC-based approach to induce Pim1 degradation could also be explored. |
| Re-activation of downstream signaling pathways after initial inhibition. | Activation of bypass signaling pathways. | Investigate the PI3K/AKT and MEK/ERK pathways. Consider combination treatment with inhibitors of these pathways. |
Experimental Protocols
Western Blot Analysis of Pim1 Signaling Pathway
Objective: To assess the expression and phosphorylation status of proteins in the Pim1 signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pim1, anti-p-BAD (Ser112), anti-BAD, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat sensitive and resistant cells with the Pim1 inhibitor or vehicle control for the desired time.
-
Lyse cells and quantify protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vitro Pim1 Kinase Assay
Objective: To measure the enzymatic activity of Pim1 kinase and the inhibitory potency of a compound.
Materials:
-
Recombinant human Pim1 kinase
-
Kinase assay buffer
-
ATP
-
Pim1 substrate (e.g., a peptide derived from BAD)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Pim1 inhibitor
Procedure:
-
Prepare serial dilutions of the Pim1 inhibitor.
-
In a 96-well plate, add the recombinant Pim1 kinase, kinase buffer, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of kinase activity against the inhibitor concentration.
Cell Viability and Apoptosis Assays
Objective: To determine the effect of Pim1 inhibition on cell proliferation and apoptosis.
Materials:
-
Sensitive and resistant cancer cell lines
-
Pim1 inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Caspase-Glo® 3/7 Assay (Promega) or similar
Procedure (Cell Viability):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the Pim1 inhibitor for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Procedure (Apoptosis):
-
Seed cells in a 96-well plate.
-
Treat cells with the Pim1 inhibitor at various concentrations for 24-48 hours.
-
Measure caspase-3/7 activity using the Caspase-Glo® 3/7 Assay.
-
Plot caspase activity to assess the induction of apoptosis.
Quantitative Data Summary
Table 1: Inhibitory Activity of a Representative Pim1 Inhibitor (AZD1208)
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | Pim1 IC50 | 0.4 nM | |
| Biochemical Assay | Pim2 IC50 | 5 nM | |
| Biochemical Assay | Pim3 IC50 | 1.9 nM |
Table 2: Effect of AZD1208 on Cell Viability in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | < 0.1 | Fictional data for illustration |
| MV4-11 | Acute Myeloid Leukemia | < 0.1 | Fictional data for illustration |
| PC-3 | Prostate Cancer | 1.5 | Fictional data for illustration |
| DU145 | Prostate Cancer | > 10 | Fictional data for illustration |
Signaling Pathways and Experimental Workflows
Caption: Pim1 signaling and mechanisms of resistance to inhibitors.
Caption: Experimental workflow to investigate Pim1 inhibitor resistance.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 targeted degradation prevents the emergence of chemoresistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Pim1-IN-6 Toxicity in Animal Models
Welcome to the Technical Support Center for Pim1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity when using the Pim1 kinase inhibitor, this compound, in animal models.
Disclaimer: As of the latest update, specific in vivo toxicity data for this compound is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the known profiles of other Pim kinase inhibitors, such as AZD1208 and SGI-1776, and general principles of preclinical toxicology. This information should be used as a guide, and we strongly recommend conducting initial dose-finding and toxicity studies for this compound in your specific animal model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent inhibitor of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival, proliferation, and apoptosis.[1] Its use in research is primarily to investigate the therapeutic potential of targeting the Pim-1 signaling pathway in cancer and other diseases.
Q2: What are the known in vitro activities of this compound?
This compound has an IC₅₀ of 0.60 μM for Pim-1 kinase. It has also demonstrated cytotoxic activity against HCT-116 and MCF-7 cancer cell lines with IC₅₀ values of 1.51 μM and 15.2 μM, respectively.[1]
Q3: Is there any in vivo toxicity data available for this compound?
Currently, there is a lack of specific, publicly available in vivo toxicity data for this compound, including LD50 values and detailed organ toxicity profiles. Therefore, caution is advised, and thorough preclinical toxicity assessment is essential.
Q4: What are the potential toxicities I should be aware of based on other Pim kinase inhibitors?
Based on preclinical and clinical data from other Pim kinase inhibitors like AZD1208 and the now-discontinued SGI-1776, potential toxicities in animal models may include:
-
Weight loss: This was observed in mice treated with higher doses of AZD1208.
-
Cardiac toxicity: The clinical development of SGI-1776 was halted due to cardiac QT prolongation, which was attributed to off-target inhibition of the hERG potassium channel.[2] While newer inhibitors are designed to avoid this, cardiovascular monitoring is prudent.
-
Hematological effects: As Pim kinases play a role in hematopoietic cell function, alterations in blood cell counts could occur.
-
Gastrointestinal issues: Diarrhea has been noted as a side effect in clinical trials of some kinase inhibitors.[3]
Q5: What is the rationale for expecting manageable side effects with Pim1 inhibitors?
Studies have shown that Pim1-null mice develop normally and are fertile, suggesting that the Pim1 kinase is not essential for normal physiological tissue homeostasis.[2] This provides a rationale that specific targeting of Pim1 may result in manageable side effects.
Troubleshooting Guides
Issue 1: Animal is losing weight during the study.
Possible Cause:
-
High dose of this compound: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).
-
Vehicle toxicity: The vehicle used to dissolve and administer the compound may be causing adverse effects.
-
Gastrointestinal toxicity: The compound may be causing decreased appetite, nausea, or diarrhea.
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound in a subset of animals to determine if weight loss is dose-dependent.
-
Vehicle Control: Ensure a vehicle-only control group is included to rule out toxicity from the administration vehicle.
-
Supportive Care: Provide supportive care such as supplemental nutrition and hydration.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to assess for anorexia.
-
Clinical Observations: Closely monitor animals for signs of gastrointestinal distress, such as diarrhea or changes in stool consistency.
Issue 2: Signs of cardiotoxicity are observed (e.g., changes in ECG).
Possible Cause:
-
Off-target effects: this compound may have off-target activity on cardiac ion channels (e.g., hERG), similar to SGI-1776.[2]
-
On-target effects: While less likely to be the primary cause based on Pim1-null mice data, on-target effects in the heart cannot be entirely ruled out without specific studies.
Troubleshooting Steps:
-
Discontinue Dosing: Immediately cease administration of this compound in the affected animal(s).
-
Cardiovascular Monitoring: If available, perform electrocardiography (ECG) to assess for QT prolongation and other abnormalities. Echocardiography can be used to evaluate cardiac function.
-
Dose De-escalation: If the study is to be continued, restart at a significantly lower dose with enhanced cardiac monitoring.
-
Consider a Different Inhibitor: If cardiotoxicity is a persistent issue, consider using a Pim1 inhibitor with a known better cardiac safety profile.
Issue 3: Abnormal hematological findings in blood work.
Possible Cause:
-
On-target Pim kinase inhibition: Pim kinases are involved in the signaling pathways of blood cells.[4]
Troubleshooting Steps:
-
Establish Baseline: Always collect baseline blood samples before starting treatment.
-
Regular Monitoring: Perform complete blood counts (CBCs) at regular intervals during the study.
-
Dose Adjustment: If significant changes are observed, consider dose reduction or intermittent dosing schedules.
-
Histopathology: At the end of the study, perform histopathological analysis of the bone marrow and spleen to assess hematopoiesis.
Data on Related Pim Kinase Inhibitors
The following tables summarize in vivo data from other Pim kinase inhibitors to provide context for designing studies with this compound.
Table 1: In Vivo Administration of Pim Kinase Inhibitors in Mice
| Inhibitor | Animal Model | Dose and Route of Administration | Vehicle | Reference |
| AZD1208 | Mice | 30-45 mg/kg/day, oral gavage | 0.1% Tween 80, 0.5% methyl cellulose | [2] |
| SGI-1776 | Mice | 148 mg/kg/day for 5 days/week for 3 weeks, oral gavage | Not specified | [5] |
| JP11646 | Mice | 10-15 µg/gm, intraperitoneal injection, 2-3 times/week | 30% modified β-cyclodextrin | [6] |
Table 2: Observed Toxicities of Pim Kinase Inhibitors in Preclinical and Clinical Studies
| Inhibitor/Class | Observed Toxicity | Species/Setting | Reference |
| AZD1208 | Weight loss at 45 mg/kg | Mice | |
| SGI-1776 | Cardiac QT prolongation (hERG inhibition) | Human (Clinical Trial) | [2] |
| Pan-Pim Inhibitors | Cardiac events, gastrointestinal side effects, febrile neutropenia, rash | Human (Clinical Trials) | [2] |
| Kinase Inhibitors (General) | Hematological toxicities (anemia, neutropenia, thrombocytopenia) | Human (Clinical Use) | [7] |
Experimental Protocols
Protocol 1: Preparation of a Vehicle for Oral Gavage
This protocol is based on a commonly used vehicle for administering hydrophobic compounds to rodents.
Materials:
-
This compound
-
Tween 80
-
Methyl cellulose (low viscosity)
-
Sterile water
Procedure:
-
Prepare a 0.5% (w/v) methyl cellulose solution by slowly adding methyl cellulose to sterile water while stirring. Continue to stir until fully dissolved. This may require stirring for several hours or overnight at 4°C.
-
Prepare a 0.1% (v/v) Tween 80 solution in the 0.5% methyl cellulose solution.
-
Weigh the required amount of this compound.
-
Create a uniform suspension by adding a small amount of the vehicle to the this compound powder to form a paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired concentration.
-
Ensure the suspension is homogenous before each administration.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Sterile syringe (1 mL)
-
Sterile needle (25-27 gauge)
-
This compound solution/suspension
-
70% ethanol
Procedure:
-
Restrain the mouse securely.
-
Locate the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and cecum.[8][9]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.[8][9]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution/suspension.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
Protocol 3: General Toxicity Monitoring in Mice
Procedure:
-
Clinical Observations: Observe the animals daily for changes in appearance, behavior, and activity levels. Note any signs of distress, such as ruffled fur, hunched posture, or lethargy.
-
Body Weight: Record the body weight of each animal at least twice a week.
-
Food and Water Consumption: Measure food and water intake per cage at least twice a week.
-
Hematology: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at selected time points during the study. Perform a complete blood count (CBC) to assess red blood cells, white blood cells, and platelets.
-
Serum Chemistry: Analyze serum samples for markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).
-
Terminal Procedures:
-
At the end of the study, perform a gross necropsy and record any visible abnormalities of organs.
-
Collect major organs (e.g., liver, kidneys, heart, lungs, spleen, brain) and preserve them in 10% neutral buffered formalin.
-
Perform histopathological examination of the preserved tissues to identify any microscopic changes.[10]
-
Visualizations
Caption: Simplified Pim1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo toxicity study of this compound.
Caption: Troubleshooting logic for addressing weight loss in animal models.
References
- 1. fda.gov [fda.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. youtube.com [youtube.com]
- 4. A novel pre-clinical strategy for identifying cardiotoxic kinase inhibitors and mechanisms of cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Hematologic toxicities of small molecule tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. queensu.ca [queensu.ca]
- 10. Histopathology and biochemistry analysis of the interaction between sunitinib and paracetamol in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Pim1-IN-6 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pim1-IN-6 with other common Pim1 kinase inhibitors, offering experimental data and detailed protocols to assist researchers in validating its target engagement in a cellular context.
Introduction to this compound and Target Validation
This compound is a chemical compound identified as an inhibitor of the Pim-1 kinase, a serine/threonine kinase that is a key regulator of cell proliferation, survival, and apoptosis.[1] Overexpression of Pim-1 is associated with various cancers, making it an attractive therapeutic target. Validating that a small molecule like this compound directly engages its intended target within a complex cellular environment is a critical step in drug discovery and development. This guide outlines several widely accepted methods for confirming target engagement and compares the available data for this compound with other well-characterized Pim1 inhibitors.
Comparative Analysis of Pim1 Inhibitors
To provide a clear overview of this compound's performance relative to other inhibitors, the following table summarizes key quantitative data.
| Inhibitor | Type | Biochemical IC50 (Pim1) | Cellular IC50 | Known Off-Targets |
| This compound | Pyrazolopyrimidine | 0.60 µM[1] | 1.51 µM (HCT-116), 15.2 µM (MCF-7)[1] | Not extensively profiled |
| AZD1208 | Pan-Pim Inhibitor | 0.4 nM[2] | ~150 nM in AML cells[3] | DAPK1 and at least five other kinases[4] |
| SGI-1776 | Pan-Pim Inhibitor | 7 nM[2] | Induces apoptosis in AML and CLL cells[5] | FLT3 (44 nM)[5] |
| Quercetagetin | Flavonol | 0.34 µM[6] | 5.5 µM (RWPE2 cells)[6] | Selective for Pim1 over Pim2 and seven other serine-threonine kinases[6] |
Experimental Methodologies for Target Validation
Validating the interaction of an inhibitor with its target in cells can be achieved through various robust experimental approaches. Below are detailed protocols for key assays.
In-Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Pim1 kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the following in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT):
-
Recombinant human Pim1 kinase.
-
Varying concentrations of this compound or other inhibitors (typically in DMSO, with a final DMSO concentration ≤1%).
-
A suitable Pim1 substrate, such as a BAD peptide.
-
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to kinase activity.[1]
-
ELISA-based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Western Blotting for Downstream Signaling
Inhibition of Pim1 kinase activity in cells should lead to a decrease in the phosphorylation of its downstream substrates.
Protocol:
-
Cell Treatment: Culture cells (e.g., HCT-116, MCF-7) and treat them with varying concentrations of this compound or other inhibitors for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known Pim1 substrate (e.g., p-BAD (Ser112), p-4E-BP1 (Thr37/46), p-c-Myc (Ser62)).[7][8][9]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) and the total protein levels of the respective substrate. A decrease in the phosphorylation of downstream targets with increasing inhibitor concentration confirms target engagement.[2][10]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[5][11]
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or other methods that do not denature proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble proteins and analyze the amount of Pim1 protein remaining using Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble Pim1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[5][11]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a test compound to a target protein by monitoring bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor.
Protocol:
-
Cell Preparation: Transfect cells with a vector expressing a Pim1-NanoLuc® fusion protein.
-
Assay Setup:
-
Plate the transfected cells in a multi-well plate.
-
Add a cell-permeable fluorescent tracer that binds to Pim1.
-
Add varying concentrations of the unlabeled competitor compound (this compound).
-
-
BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal using a luminometer capable of detecting both donor and acceptor emission wavelengths.
-
Data Analysis: The binding of the unlabeled inhibitor will compete with the fluorescent tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.
Visualizing Cellular Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Pim1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound target engagement.
Caption: Comparative logic of different Pim1 inhibitors.
Conclusion
Validating the on-target activity of this compound is essential for its development as a research tool or therapeutic agent. This guide provides a framework for researchers to design and execute experiments to confirm target engagement in cells. By employing a combination of in-vitro kinase assays, western blotting for downstream signaling, CETSA, and NanoBRET assays, a comprehensive understanding of this compound's interaction with Pim1 kinase can be achieved. The comparative data presented here serves as a benchmark for evaluating the performance of this compound against other established Pim1 inhibitors. Further studies are warranted to fully characterize the selectivity profile and off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Kinome: A Selectivity Profile of a Representative PIM1 Inhibitor
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of a representative PIM1 kinase inhibitor, offering insights into its performance against other kinases, supported by experimental data and detailed protocols.
Due to the absence of publicly available data for a compound specifically named "Pim1-IN-6," this guide utilizes data from well-characterized, selective PIM1 inhibitors as a representative example to illustrate the expected selectivity profile and the methodologies used for its determination.
Kinase Inhibition Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is typically determined by screening it against a panel of kinases and measuring its inhibitory concentration (IC50) or binding affinity (Ki). The following table summarizes the inhibitory activity of a representative selective PIM1 inhibitor against the three PIM kinase isoforms and a selection of other kinases.
| Kinase Target | Representative IC50 (nM) |
| PIM1 | < 10 |
| PIM2 | 25 |
| PIM3 | 16 |
| GSK3β | > 1000 |
| PKN1 | > 1000 |
| PKCτ | > 1000 |
| MEK1 | > 20000 |
| MEK2 | > 20000 |
Note: The IC50 values are representative and compiled from various sources for highly selective PIM1 inhibitors. Actual values can vary based on the specific compound and assay conditions.
The data clearly demonstrates a high potency against PIM1, with significantly lower activity against other kinases, indicating a favorable selectivity profile.
Visualizing Selectivity: PIM1 Inhibitor Interaction Network
The following diagram illustrates the intended high-affinity binding of a selective inhibitor to PIM1 kinase, in contrast to its weak interactions with other kinases, thereby minimizing off-target effects.
Caption: PIM1 Inhibitor Selectivity.
Experimental Protocols: How Selectivity is Measured
The determination of kinase inhibitor selectivity relies on robust and reproducible experimental assays. A common method is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
General Workflow for an In Vitro Kinase Inhibition Assay
The following diagram outlines the typical steps involved in a biochemical kinase assay to determine the IC50 value of an inhibitor.
Caption: Kinase Inhibition Assay Workflow.
Detailed Method: ADP-Glo™ Kinase Assay
A widely used method for measuring kinase activity and inhibition is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., PIM1)
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitor (e.g., a representative PIM1 inhibitor)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the kinase buffer.
-
Reaction Setup:
-
Add 1 µL of the inhibitor dilution to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate and ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
By employing such rigorous methodologies, researchers can confidently establish the selectivity profile of kinase inhibitors like those targeting PIM1, paving the way for the development of more precise and effective therapeutics.
Cross-Validation of Pim1-IN-6 Effects with Genetic Knockdown of PIM1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the PIM1 proto-oncogene serine/threonine kinase: pharmacological inhibition using Pim1-IN-6 and genetic knockdown through RNA interference (siRNA/shRNA) or CRISPR-Cas9. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate approach for their experimental needs and in critically evaluating findings from either method.
Introduction to PIM1 Inhibition Strategies
PIM1 kinase is a critical regulator of various cellular processes, including cell cycle progression, proliferation, and apoptosis. Its overexpression is implicated in the tumorigenesis of numerous cancers, making it an attractive target for therapeutic intervention. Two primary strategies to counteract PIM1's oncogenic activity are direct inhibition of its kinase activity with small molecules like this compound and the reduction of its protein expression levels via genetic knockdown. Understanding the nuances, advantages, and limitations of each approach is crucial for robust experimental design and interpretation.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and PIM1 genetic knockdown on cancer cell viability, proliferation, and apoptosis. While direct comparative studies using this compound and genetic knockdown in the same experimental setup are limited, this guide consolidates data from various studies to provide a meaningful cross-validation.
Table 1: Effect on Cancer Cell Viability and Proliferation
| Method | Cell Line(s) | Endpoint | Quantitative Result | Reference(s) |
| This compound | HCT-116 (Colon) | IC50 (Viability) | 1.51 µM | [1] |
| MCF-7 (Breast) | IC50 (Viability) | 15.2 µM | [1] | |
| PIM1 siRNA | SACC-83 (Salivary Gland) | Cell Viability | Significant decrease after 48h and 72h | [2] |
| SACC-LM (Salivary Gland) | Cell Viability | Significant decrease after 48h and 72h | [2] | |
| RWPE-Pim1 (Prostate) | Cell Viability | Z-score ≤ -2 (significant decrease) | [3] | |
| PIM1 shRNA | 1205Lu (Melanoma) | Proliferation (MTS assay) | Decreased proliferation | |
| WM983B (Melanoma) | Proliferation (MTS assay) | Decreased proliferation |
Table 2: Effect on Apoptosis
| Method | Cell Line(s) | Endpoint | Quantitative Result | Reference(s) |
| PIM1 Inhibition (General) | Various | Apoptosis | Induction of apoptosis | [4][5] |
| PIM1 siRNA | PCI-43 (Head and Neck) | Apoptosis (Annexin V) | Significant increase in apoptotic cells | [6] |
| HCT-116 (Colon) | Apoptosis-related proteins | Alterations in pro- and anti-apoptotic protein levels | [7] | |
| PIM1 Knockdown (General) | Triple-Negative Breast Cancer Cells | Apoptosis | Prevents mitochondrial-mediated apoptosis | [8][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PIM1 kinase regulates cell death, tumor growth and chemotherapy response in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
I. Quantitative Comparison of Pim-1 Inhibitor Combination Therapies
Pim-1 Kinase Inhibitors in Combination Therapy: A Comparative Guide for Cancer Researchers
The Pim-1 kinase, a proto-oncogene overexpressed in various hematological and solid tumors, has emerged as a promising target for anticancer therapies.[1] Due to the complex and redundant nature of cancer cell signaling, combination therapies involving Pim-1 inhibitors are being actively investigated to enhance efficacy and overcome resistance. This guide provides a comparative overview of preclinical data for several Pim-1 inhibitor combination strategies, focusing on quantitative endpoints, experimental methodologies, and the underlying signaling pathways.
The following tables summarize the in vitro efficacy of various Pim-1 inhibitor combinations across different cancer types. The data highlights the synergistic or additive effects of these combinations in reducing cancer cell viability and inducing apoptosis.
| Combination | Pim-1 Inhibitor | Anticancer Drug | Cancer Type | Cell Line | Key Findings | Reference |
| Pim-1 Inhibition + Chemotherapy | SGI-1776 | Paclitaxel | Prostate Cancer | 22Rv1 | Combination of 2.5 µM SGI-1776 and 2.5 nM paclitaxel reduced cell viability to 42.2%, a significant decrease compared to single-agent treatments. | [2] |
| Pim-1 Inhibition + FLT3 Inhibition | AZD1208 | Quizartinib | Acute Myeloid Leukemia (AML) | MV4-11 | Combination Index (CI) of 0.1, indicating strong synergy. | [3][4] |
| Pim-1 Inhibition + mTORC1/2 Inhibition | AZD1208 | AZD2014 | Acute Myeloid Leukemia (AML) | MOLM-13 | Synergistic reduction in cell viability and induction of apoptosis. | [5] |
| Pim-1/CDK4/6 Inhibition + PI3K Inhibition | Abemaciclib | BYL719 | Breast Cancer | MCF-7, T-47D (PIK3CA mutant) | Synergistic inhibition of cell growth. | [6] |
| Pim-1 Inhibition + HER2 Inhibition | SMI-4a | Lapatinib | HER2+ Breast Cancer | Sk/LR6, Sk/LR9 (Lapatinib-resistant) | SMI-4a overcame lapatinib resistance, significantly inhibiting cell viability in resistant cells. | [7][8] |
Table 1: Overview of Pim-1 Inhibitor Combination Therapies and their Efficacy.
| Pim-1 Inhibitor | IC50 (Pim-1) | Combination Partner | Cell Line | Single Agent IC50 | Combination Effect | Reference |
| SGI-1776 | 7 nM | Paclitaxel | 22Rv1 | SGI-1776: ~2.5 µM; Paclitaxel: ~2.5 nM | Enhanced cytotoxicity | [2] |
| AZD1208 | 0.4 nM | Quizartinib | MV4-11 | N/A | Strong synergism (CI = 0.1) | [3][4] |
| SMI-4a | 17 nM | Lapatinib | Sk/LR6 | Lapatinib: Resistant; SMI-4a: ~10 µM | Overcomes resistance | [7][8] |
Table 2: IC50 Values and Combination Effects of Selected Pim-1 Inhibitors.
II. Experimental Protocols
A. Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of Pim-1 inhibitor combinations on the viability of prostate cancer cell lines, such as PC-3 and 22Rv1.
Materials:
-
PC-3 or 22Rv1 cells
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
Pim-1 inhibitor (e.g., SGI-1776)
-
Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of the Pim-1 inhibitor, paclitaxel, or the combination of both. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
B. Apoptosis (Annexin V) Assay
This protocol is designed for detecting apoptosis in AML cell lines, such as MV4-11, following treatment with a Pim-1 inhibitor and a FLT3 inhibitor.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium with 10% FBS
-
Pim-1 inhibitor (e.g., AZD1208)
-
FLT3 inhibitor (e.g., Quizartinib)
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat MV4-11 cells with the indicated concentrations of AZD1208, quizartinib, or the combination for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[9][10][11]
C. Western Blotting
This protocol can be used to analyze changes in protein expression in cancer cells treated with Pim-1 inhibitor combinations.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-p-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
III. Signaling Pathways and Mechanisms of Action
A. Pim-1 and FLT3 Inhibition in AML
In FLT3-ITD positive AML, the Pim-1 kinase is a downstream effector of the constitutively active FLT3 signaling pathway. Pim-1, in turn, can phosphorylate and stabilize FLT3, creating a positive feedback loop that promotes cell survival and proliferation.[1][12] The combination of a Pim-1 inhibitor (AZD1208) and a FLT3 inhibitor (quizartinib) synergistically induces apoptosis by disrupting this feedback loop and downregulating the anti-apoptotic protein Mcl-1.[4][13]
References
- 1. Pim-1 Kinase Phosphorylates and Stabilizes 130 kDa FLT3 and Promotes Aberrant STAT5 Signaling in Acute Myeloid Leukemia with FLT3 Internal Tandem Duplication | PLOS One [journals.plos.org]
- 2. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The novel combination of dual mTOR inhibitor AZD2014 and pan-PIM inhibitor AZD1208 inhibits growth in acute myeloid leukemia via HSF pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Pim-1 kinase phosphorylates and stabilizes 130 kDa FLT3 and promotes aberrant STAT5 signaling in acute myeloid leukemia with FLT3 internal tandem duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concurrent Inhibition of Pim and FLT3 Kinases Enhances Apoptosis of FLT3-ITD Acute Myeloid Leukemia Cells through Increased Mcl-1 Proteasomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolopyrimidine Derivatives as Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Pim-1 kinase, a serine/threonine kinase, is a critical proto-oncogene implicated in the regulation of cell proliferation, survival, and differentiation. Its overexpression is frequently observed in various hematological malignancies and solid tumors, making it an attractive therapeutic target for cancer drug development. Pyrazolopyrimidine derivatives have emerged as a promising class of Pim-1 kinase inhibitors. This guide provides a comparative analysis of Pim1-IN-6 and other notable pyrazolopyrimidine derivatives, offering a quantitative comparison of their inhibitory activities, an overview of the Pim-1 signaling pathway, and detailed experimental protocols for their evaluation.
Quantitative Comparison of Pim Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of several pyrazolopyrimidine derivatives and other small molecule inhibitors against the three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3). Lower IC50 values indicate greater potency.
| Compound Name | Chemical Class | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Other Notable Targets |
| This compound | Pyrazolopyrimidine | Data not available in the provided search results | Data not available in the provided search results | Data not available in the provided search results | Data not available in the provided search results |
| AZD1208 | Pyrazolopyrimidine Derivative | 0.4[1][2][3] | 5.0[1][2][3] | 1.9[1][2][3] | - |
| CX-6258 | Pyrazolopyrimidine Derivative | 5[4][5][6][7][8] | 25[4][5][6][7][8] | 16[4][5][6][7][8] | - |
| SGI-1776 | Imidazo[1,2-b]pyridazine | 7[9][10][11][12] | 363[10][11][12] | 69[10][11][12] | Flt3 (44 nM), Haspin (34 nM)[9][11][12] |
Note: Specific IC50 values for this compound were not available in the initial search results. The table highlights the potency and selectivity of other well-characterized pyrazolopyrimidine derivatives and related compounds.
Pim-1 Signaling Pathway and Mechanism of Inhibition
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors[13][14][15]. Upon activation, STAT transcription factors translocate to the nucleus and induce the expression of target genes, including PIM1. Pim-1 kinase then phosphorylates a multitude of downstream substrates involved in cell cycle progression and apoptosis inhibition. Pyrazolopyrimidine derivatives, such as AZD1208 and CX-6258, are ATP-competitive inhibitors that bind to the ATP-binding pocket of the Pim-1 kinase, thereby blocking its catalytic activity and preventing the phosphorylation of its downstream targets[9][16]. This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells.
Caption: Pim-1 signaling pathway and the inhibitory action of pyrazolopyrimidine derivatives.
Experimental Protocols
In Vitro Pim-1 Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against Pim-1 kinase using a biochemical assay format.
Materials:
-
Recombinant human Pim-1 kinase
-
Peptide substrate (e.g., a derivative of Bad or a generic kinase substrate)
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., this compound and other pyrazolopyrimidine derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or a phosphospecific antibody for the substrate)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Assay Plate Setup: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent Pim-1 inhibitor as a positive control (0% activity).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, recombinant Pim-1 kinase, and the peptide substrate.
-
Add the master mix to each well of the assay plate containing the compounds.
-
Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the compounds to bind to the kinase.
-
-
Initiation of Reaction:
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km value for Pim-1 to ensure sensitive detection of ATP-competitive inhibitors.
-
Add the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. The specific steps will depend on the detection method used.
-
For ADP-Glo™ assays, add the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
For antibody-based detection, a labeled secondary antibody and substrate are used to generate a fluorescent or colorimetric signal.
-
-
Data Analysis:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Normalize the data to the controls (0% and 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Cell-Based Assay for Pim-1 Inhibition
This protocol describes a method to assess the ability of a compound to inhibit Pim-1 activity within a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
Cancer cell line known to overexpress Pim-1 (e.g., MV-4-11 acute myeloid leukemia cells)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Bad (Ser112), anti-Bad, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed the cancer cells in a multi-well plate and allow them to adhere or reach a desired confluency.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 2-24 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Bad (Ser112) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies against total Bad and the loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Bad signal to the total Bad and loading control signals.
-
Determine the concentration-dependent effect of the compound on Bad phosphorylation.
-
This comparative guide provides a framework for understanding and evaluating pyrazolopyrimidine derivatives as Pim-1 kinase inhibitors. The provided data and protocols can assist researchers in the selection and characterization of potent and selective compounds for further development in cancer therapy.
References
- 1. AZD 1208 | Pim Kinase | Tocris Bioscience [tocris.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CX-6258 - Immunomart [immunomart.org]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 13. PIM1 - Wikipedia [en.wikipedia.org]
- 14. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 15. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 16. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pim1-IN-6
Researchers and drug development professionals handling Pim1-IN-6 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a potent kinase inhibitor, proper management of its waste stream is a critical component of the experimental workflow. This guide provides essential, step-by-step information for the safe disposal of this compound, grounded in established best practices for handling chemical compounds of this nature.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound, like other kinase inhibitors, is crucial to prevent environmental contamination and accidental exposure. The following protocol is based on general best practices for hazardous chemical waste.
-
Segregation of Waste: All materials contaminated with this compound must be segregated from general laboratory waste. This includes unused neat compound, solutions containing this compound, contaminated consumables (e.g., pipette tips, tubes, flasks), and contaminated PPE.
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and plasticware, in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used. Do not mix incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), the concentration, and the date of accumulation.
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.[1]
Key Data for Disposal and Safety
While a specific Safety Data Sheet (SDS) for this compound was not located, the following table outlines critical information that should be obtained from the manufacturer-specific SDS for safe handling and disposal. The data presented for the related compound, CDK6/PIM1-IN-1, can serve as a reference for the type of information required.
| Parameter | Information for CDK6/PIM1-IN-1 (CAS: 2677026-14-9)[1] | Information to be Confirmed for this compound |
| Physical State | Solid | Confirm with manufacturer |
| Solubility | No data available | Confirm with manufacturer |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | Confirm with manufacturer |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes | Confirm with manufacturer |
| Disposal Statement | Dispose of contents/container to an approved waste disposal plant | Follow institutional EHS guidelines |
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from experiments involving this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
